3,7-Dimethyloct-7-enal
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-7-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h8,10H,1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAHMIZMBERJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873313 | |
| Record name | 3,7-Dimethyloct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-26-4 | |
| Record name | 3,7-Dimethyl-7-octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Citronellal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octenal, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-7-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CITRONELLAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02IC9965Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,7-Dimethyloct-7-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for 3,7-Dimethyloct-7-enal, also known as α-citronellal. This valuable aldehyde is a constitutional isomer of the more common 3,7-dimethyloct-6-enal (citronellal) and serves as a key chiral building block in the synthesis of various natural products and fragrances. This document outlines two principal synthetic pathways, detailing the experimental protocols and presenting available quantitative data.
Synthetic Pathways
Two main strategies have been identified for the synthesis of this compound:
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Isomerization and Hydrolysis of N,N-diethylgeranylamine: This industrial process, primarily aimed at producing optically active citronellol, generates a mixture of citronellal isomers, including the target α-citronellal. The process involves the asymmetric isomerization of an enamine followed by hydrolysis.
-
Oxidation of 3,7-Dimethyloct-7-en-1-ol: A direct and selective oxidation of the corresponding primary alcohol, 3,7-dimethyloct-7-en-1-ol, offers a targeted approach to this compound.
The following sections will delve into the specifics of each of these synthetic routes.
Route 1: Isomerization and Hydrolysis of N,N-diethylgeranylamine
This pathway leverages the asymmetric isomerization of N,N-diethylgeranylamine to an enamine, which upon hydrolysis, yields a mixture of citronellal isomers. While the primary product is the β-isomer (citronellal), a smaller percentage of the desired α-isomer (this compound) is also formed.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via enamine isomerization and hydrolysis.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N,N-diethylgeranylamine | [1] |
| Catalyst | Rhodium-BINAP complex | [2] |
| Hydrolysis Agent | Sulfuric Acid | [1] |
| Product Purity (Citronellal) | 94.6% | [1] |
| α-Citronellal Content | 3.3% of total citronellal | [1] |
| Yield (Citronellal) | 90% | [1] |
Experimental Protocol: Hydrolysis of (S)-Citronellal Enamine
This protocol is adapted from a procedure described in a patent for the production of a citronellal mixture.[1]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place 73.6 g (0.35 mol) of (S)-citronellal enamine and 75 ml of toluene.
-
Acid Addition: Cool the mixture to 10°C or lower. Over a period of 3.5 hours, add 90 g (0.184 mol) of a 20 wt% sulfuric acid solution dropwise, maintaining the reaction temperature below 10°C.
-
Reaction: Stir the reaction mixture for an additional 1.5 hours at the same temperature.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with water and then with a 5 wt% aqueous sodium carbonate solution.
-
Distill off the toluene under reduced pressure.
-
-
Purification: Distill the resulting residue under reduced pressure (93-94° C./1,870 Pa) to obtain citronellal. The product is a mixture of isomers, with α-citronellal accounting for approximately 3.3% of the total.
Reaction Mechanism: Acid-Catalyzed Enamine Hydrolysis
The hydrolysis of the enamine intermediate proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the aldehyde and the secondary amine.
Caption: Mechanism of acid-catalyzed hydrolysis of an enamine to an aldehyde.
Route 2: Oxidation of 3,7-Dimethyloct-7-en-1-ol
This method provides a more direct synthesis of this compound through the selective oxidation of the corresponding primary alcohol. Several oxidation methods can be employed, with the Swern oxidation being a mild and effective choice for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via alcohol oxidation.
Quantitative Data
| Parameter | Typical Value/Range |
| Starting Material | 3,7-Dimethyloct-7-en-1-ol |
| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine |
| Reaction Temperature | -78 °C to room temperature |
| Yield | 80-99% (typical for Swern oxidations) |
| Purity | High, requires purification |
Experimental Protocol: Swern Oxidation of 3,7-Dimethyloct-7-en-1-ol
This is a general procedure for a Swern oxidation and should be adapted and optimized for the specific substrate.[3][4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 10-15 minutes.
-
Alcohol Addition: Add a solution of 3,7-Dimethyloct-7-en-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Reaction Mechanism: Swern Oxidation
The Swern oxidation involves the formation of a chlorosulfonium salt, which then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered base to form a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde.
Caption: Mechanism of the Swern oxidation of a primary alcohol to an aldehyde.
Conclusion
The synthesis of this compound can be approached through two primary routes. The isomerization and hydrolysis of N,N-diethylgeranylamine offers an existing industrial pathway, albeit producing the target molecule as a minor component of an isomeric mixture. For targeted synthesis of the pure α-isomer, the selective oxidation of 3,7-Dimethyloct-7-en-1-ol, for instance via a Swern oxidation, presents a more direct and potentially higher-yielding laboratory-scale method. Further research and process optimization are necessary to develop a dedicated and efficient synthesis for pure this compound on a larger scale. This guide provides a foundational understanding of the available synthetic strategies for researchers and professionals in the field.
References
The Elusive Isomer: An In-depth Technical Guide on the Natural Occurrence of 3,7-Dimethyloct-7-enal and its Congeners
An exhaustive review of scientific literature reveals no definitive evidence for the natural occurrence of 3,7-dimethyloct-7-enal. While this specific isomer remains absent from detailed chemical analyses of essential oils and plant volatiles, its close structural relatives, 3,7-dimethyloct-6-enal (citronellal) and 3,7-dimethylocta-2,6-dienal (citral) , are abundant and well-documented monoterpenoid aldehydes in the plant kingdom. This technical guide provides a comprehensive overview of the natural prevalence, quantitative analysis, and isolation of these commercially significant isomers, offering valuable context for researchers and professionals in drug development and natural product chemistry.
Natural Occurrence of Key Isomers
Citronellal and citral are characteristic components of the essential oils of several aromatic plants, contributing significantly to their distinctive scents and biological activities. The distribution and concentration of these isomers can vary based on the plant species, geographical location, and harvesting time.
3,7-dimethyloct-6-enal (Citronellal)
Citronellal is a major constituent in the essential oils of plants from the Cymbopogon and Eucalyptus genera. It exists as two enantiomers, (+)-citronellal and (-)-citronellal, with their relative abundance varying between different plant sources.
3,7-dimethylocta-2,6-dienal (Citral)
Citral is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral). It is renowned for its strong lemon-like aroma and is a primary component in the essential oils of lemon-scented plants.
Quantitative Data on Isomer Abundance
The following tables summarize the quantitative data on the presence of citronellal and citral in various plant essential oils, compiled from multiple analytical studies.
Table 1: Quantitative Analysis of 3,7-dimethyloct-6-enal (Citronellal) in Selected Essential Oils
| Plant Species | Family | Major Isomer(s) | Concentration Range (%) |
| Cymbopogon winterianus (Citronella) | Poaceae | Citronellal, Geraniol, Citronellol | 11.85 - 27.00[1][2][3] |
| Eucalyptus citriodora (Lemon Eucalyptus) | Myrtaceae | Citronellal, Citronellol, Isopulegol | 46.87 - 69.77[4][5] |
| Melissa officinalis (Lemon Balm) | Lamiaceae | Geranial, Neral, Citronellal | 2.73 - 19.74[6] |
Table 2: Quantitative Analysis of 3,7-dimethylocta-2,6-dienal (Citral) in Selected Essential Oils
| Plant Species | Family | Major Isomer(s) | Concentration Range (%) |
| Lippia alba (Bushy Matgrass) | Verbenaceae | Geranial, Neral | 59.2 - 84.26[7][8] |
| Cymbopogon citratus (Lemongrass) | Poaceae | Geranial, Neral | - |
| Melissa officinalis (Lemon Balm) | Lamiaceae | Geranial, Neral, Citronellal | Neral: 4.28 - 26.0, Geranial: 6.22 - 39.31[6][9][10] |
Experimental Protocols
The identification and quantification of monoterpene aldehydes in essential oils are primarily achieved through chromatographic and spectroscopic techniques.
Extraction of Essential Oils
Hydrodistillation: This is the most common method for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The plant material (e.g., leaves) is placed in a flask with water.
-
The flask is heated, and the resulting steam carries the volatile essential oil components.
-
The steam and oil vapor are condensed in a condenser.
-
The essential oil, being immiscible with water, is separated from the aqueous layer.
-
Chemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying the individual components of a complex mixture like an essential oil.
-
Principle: The essential oil sample is vaporized and injected into a long, thin capillary column. The different components travel through the column at different rates depending on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, acts as a "fingerprint" for identifying the compound.
-
Typical Parameters:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at 60°C and ramping up to 240°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).
-
Biosynthesis of Monoterpene Aldehydes
The biosynthesis of monoterpene aldehydes like citronellal and citral occurs in the plastids of plant cells. The following diagram illustrates the general biosynthetic pathway leading to these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]
- 5. Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antioxidant and antimicrobial activities - ProQuest [proquest.com]
- 6. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical characterization of Lippia alba essential oil: an alternative to control green molds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
The Biosynthesis of 3,7-Dimethyloct-7-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of the acyclic monoterpenoid, 3,7-dimethyloct-7-enal. While the direct biosynthetic route to this specific molecule is not yet fully elucidated in the scientific literature, this document outlines a putative pathway based on the well-established biosynthesis of its isomer, citronellal, and related acyclic monoterpenoids. This guide includes detailed experimental protocols for key analytical and biochemical procedures, quantitative data from related pathways, and visualizations of the proposed metabolic and experimental workflows.
Introduction to Acyclic Monoterpenoid Biosynthesis
Monoterpenoids are a diverse class of C10 isoprenoids derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct precursor to all monoterpenoids.
The biosynthesis of acyclic monoterpenoids, such as geraniol, citronellol, and their corresponding aldehydes, branches off from GPP. These compounds are significant components of essential oils and are valued for their fragrance, flavor, and potential pharmaceutical applications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions starting from geranyl diphosphate (GPP), leveraging the known pathways for the biosynthesis of its structural isomer, citronellal (3,7-dimethyloct-6-enal). The final step involves a putative isomerization of the double bond.
The proposed pathway can be visualized as follows:
Key Enzymatic Steps and Regulation
The proposed biosynthesis involves several key enzyme families:
-
Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from IPP and DMAPP.
-
Geraniol Synthase (GES): A terpene synthase that converts GPP to the acyclic monoterpene alcohol, geraniol.
-
Alcohol Dehydrogenases (ADHs): These enzymes are responsible for the oxidation of geraniol to the corresponding aldehyde, citral (a mixture of geranial and neral).
-
Ene-Reductases / Citral Reductases: This class of enzymes, including members of the Progesterone 5β-Reductase and/or Iridoid Synthase-like Enzymes (PRISE) family, catalyzes the reduction of the α,β-unsaturated double bond in citral to form citronellal.
-
Putative Isomerase: A hypothetical enzyme that would catalyze the migration of the double bond from the C6-C7 position in citronellal to the C7-C8 position to yield this compound. The existence and characterization of such an enzyme in this specific pathway remain to be experimentally validated.
The regulation of terpenoid biosynthesis is complex, involving transcriptional control by various transcription factor families (e.g., AP2/ERF, WRKY, bHLH) and modulation by phytohormones such as jasmonates and salicylic acid.[1][2]
Quantitative Data
As there is no direct quantitative data available for the biosynthesis of this compound, the following table summarizes representative data for the production of its precursor, citronellal, in engineered microbial systems. This data provides a benchmark for potential yields that could be achieved through biotechnological production.
| Organism | Precursor | Key Enzymes Expressed | Titer (mg/L) | Reference |
| Escherichia coli | Geraniol | Glycerol Dehydrogenase (GLDA), Aldehyde Reductase (AHR), Iridoid Synthase (CrIS) | 92 | [3] |
| Saccharomyces cerevisiae | (E/Z)-Citral | Ene-reductase (OYE2p) | - | [4] |
| Escherichia coli | Geraniol | Alcohol Dehydrogenase (AdhP), Ene-reductase (OYE2p) | 23,140 | [5] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the elucidation and characterization of the proposed biosynthetic pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying the enzymes (e.g., dehydrogenases, reductases) involved in the pathway for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., geraniol dehydrogenase, citral reductase) are synthesized with codon optimization for E. coli expression. The genes are then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the purified protein is eluted with a buffer containing a high concentration of imidazole.
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer and stored at -80°C.
In Vitro Enzyme Assays
This protocol is for determining the activity and kinetics of the purified enzymes.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified enzyme, the substrate (e.g., geraniol for a dehydrogenase assay, citral for a reductase assay), a suitable buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH), and any necessary cofactors (e.g., NAD+/NADH or NADP+/NADPH).
-
Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent like ethyl acetate). The products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Monoterpenoid Aldehydes
This protocol outlines a general method for the separation and quantification of this compound and related compounds.
Methodology:
-
Sample Preparation: The organic extract from the enzyme assay or a diluted essential oil sample is dried over anhydrous sodium sulfate and, if necessary, concentrated under a gentle stream of nitrogen. An internal standard (e.g., nonane or a structurally similar compound not present in the sample) is added for accurate quantification.
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Compound identification is based on comparison of retention times and mass spectra with authentic standards and/or spectral libraries (e.g., NIST). Quantification is performed by constructing a calibration curve using standards of the target analyte and the internal standard.
Conclusion and Future Perspectives
The biosynthesis of this compound is proposed to follow the general pathway of acyclic monoterpenoid biosynthesis, culminating in a putative isomerization of its more common isomer, citronellal. While this guide provides a robust framework based on current knowledge, further research is required to definitively elucidate the complete pathway. The key to this will be the identification and characterization of the proposed isomerase enzyme. The experimental protocols detailed herein provide a roadmap for researchers to investigate this and other novel biosynthetic pathways. A deeper understanding of terpenoid biosynthesis will not only advance our fundamental knowledge of plant biochemistry but also open new avenues for the biotechnological production of valuable natural products for the pharmaceutical and other industries.
References
An In-depth Technical Guide to the Isomers of 3,7-Dimethyloctenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloctenal is a C10 terpenoid aldehyde that exists as several structural and stereoisomers, each with unique physicochemical properties and biological activities. While the most well-known and extensively studied isomer is 3,7-dimethyloct-6-enal, commonly known as citronellal, other isomers such as 3,7-dimethyloct-7-enal also exist, though they are less characterized. This technical guide provides a comprehensive overview of the isomers of 3,7-dimethyloctenal, with a primary focus on the commercially significant citronellal and its enantiomers, alongside the available data for the this compound isomer. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, experimental protocols, and biological insights.
Isomers of 3,7-Dimethyloctenal: A Comparative Overview
The primary isomers of interest are the positional isomers 3,7-dimethyloct-6-enal and this compound, which differ in the position of the carbon-carbon double bond. Furthermore, 3,7-dimethyloct-6-enal possesses a chiral center at the C3 position, leading to two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the known isomers of 3,7-dimethyloctenal.
| Property | 3,7-Dimethyloct-6-enal (Citronellal) | (R)-(+)-Citronellal | (S)-(-)-Citronellal | This compound |
| Molecular Formula | C₁₀H₁₈O[1][2] | C₁₀H₁₈O[3] | C₁₀H₁₈O | C₁₀H₁₈O[] |
| Molecular Weight | 154.25 g/mol [1][2] | 154.25 g/mol [5] | 154.25 g/mol | 154.25 g/mol [] |
| CAS Number | 106-23-0 (racemate)[2] | 2385-77-5[3] | 5949-05-3 | 141-26-4[] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid | Colorless liquid | Not available |
| Odor | Strong, lemon-like[6] | Lemony, citrus | Lemony, citrus | Not available |
| Boiling Point | 207 °C at 760 mmHg[6][7] | 207 °C at 760 mmHg[5] | 205.5 °C at 760 mmHg | Not available |
| Density | 0.857 g/mL at 25 °C[6] | 0.857 g/cm³ at 20 °C | 0.8567 g/cm³ at 17 °C | Not available |
| Refractive Index | 1.451 at 20 °C[6] | 1.448 at 20 °C | 1.4479 at 20 °C | Not available |
| Solubility | Soluble in ethanol and most fixed oils; insoluble in water and glycerin.[8] | Slightly soluble in water; miscible with ethanol, ether | Slightly soluble in water; miscible with ethanol, ether | Not available |
3,7-Dimethyloct-6-enal (Citronellal)
Citronellal is a major component of citronella oil and is widely used in the fragrance, flavor, and pharmaceutical industries. Its biological activities are extensive and well-documented.
Stereoisomers of Citronellal
The biological and sensory properties of citronellal are often dependent on its stereochemistry.
-
(R)-(+)-Citronellal: This enantiomer is the more common of the two and is known for its strong, fresh, lemony aroma.
-
(S)-(-)-Citronellal: This enantiomer also possesses a citrus-like scent and is a valuable chiral building block in organic synthesis.
Biological Activities of Citronellal
Citronellal has demonstrated a wide range of pharmacological effects in preclinical studies. These activities are summarized below:
-
Antimicrobial Activity: Citronellal exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.
-
Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties.
-
Antioxidant Properties: Citronellal can act as an antioxidant, protecting cells from oxidative damage.
-
Insect Repellent: It is a well-known and effective insect repellent, particularly against mosquitoes.[1]
-
Anticancer Potential: Some studies suggest that citronellal may have anticancer effects.
Experimental Protocols
Synthesis of 3,7-Dimethyloct-6-enal Oxime
A common derivative of citronellal is its oxime, which can be synthesized as follows:
-
Preparation of Reagents:
-
Dissolve 7 g of hydroxylamine hydrochloride and 5 g of sodium carbonate in 25 ml of water.
-
Prepare a solution of 15.4 g of 3,7-dimethyloct-6-enal in 50 ml of ethyl alcohol.[9]
-
-
Reaction:
-
Isolation:
Enantioselective Gas Chromatography for the Separation of Citronellal Enantiomers
The enantiomers of citronellal can be separated and quantified using chiral gas chromatography:
-
Column: A capillary column with a chiral stationary phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Detector: A flame ionization detector (FID) is suitable for quantification.
-
Principle: The chiral stationary phase interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation.
This compound
Information on this compound is significantly more limited compared to its -6-enal isomer. It is not as prevalent in nature and has not been the subject of extensive research.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O[] |
| Molecular Weight | 154.25 g/mol [] |
| CAS Number | 141-26-4[] |
Predicted Data for this compound
Computational models can provide some predicted properties for this less-studied isomer.
| Predicted Property | Value | Source |
| XlogP | 3.3 | PubChemLite |
| Collision Cross Section ([M+H]⁺) | 137.5 Ų | PubChemLite |
| Collision Cross Section ([M+Na]⁺) | 143.3 Ų | PubChemLite |
Signaling Pathways and Logical Relationships
Enantioselective Synthesis of Citronellal Isomers
The following diagram illustrates a generalized workflow for the enantioselective synthesis of (R)- and (S)-citronellal, often starting from achiral precursors like geraniol or nerol.
Caption: Generalized workflow for the enantioselective synthesis of citronellal isomers.
Olfactory Signaling Pathway of Citronellal
The perception of citronellal's characteristic scent is initiated by its interaction with specific olfactory receptors in the nasal epithelium. This interaction triggers a downstream signaling cascade.
Caption: Simplified olfactory signal transduction cascade initiated by citronellal.
Conclusion
The isomers of 3,7-dimethyloctenal, particularly the enantiomers of 3,7-dimethyloct-6-enal (citronellal), represent a fascinating and commercially important class of molecules. Their distinct physicochemical properties, biological activities, and sensory characteristics underscore the importance of isomeric purity in various applications, from fragrance and flavor to pharmaceuticals. While citronellal has been the subject of extensive research, its positional isomer, this compound, remains largely uncharacterized, presenting an opportunity for future investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals working with these compounds, facilitating further exploration and application in their respective fields.
References
- 1. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) 13C NMR [m.chemicalbook.com]
- 2. 3,7-DIMETHYLOCT-6-ENAL | CAS 106-23-0 [matrix-fine-chemicals.com]
- 3. 6-Octenal, 3,7-dimethyl-, (R)- [webbook.nist.gov]
- 5. 6-Octenal, 3,7-dimethyl-, (3R)- | C10H18O | CID 75427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3,7-dimethyloct-6-enal [stenutz.eu]
- 8. 3,7-Dimethyloct-6-en-1-ol;hexanal | C16H32O2 | CID 88603702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Spectroscopic Profile of 3,7-Dimethyloct-7-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated aldehyde, 3,7-Dimethyloct-7-enal. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from structurally similar molecules. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.75 | Triplet (t) | 1H | H-1 (Aldehyde) |
| ~4.70 | Singlet (s) | 1H | H-8a (Vinyl) |
| ~4.65 | Singlet (s) | 1H | H-8b (Vinyl) |
| ~2.40 | Multiplet (m) | 2H | H-2 |
| ~2.00 | Multiplet (m) | 1H | H-3 |
| ~1.70 | Singlet (s) | 3H | H-9 (Methyl on C7) |
| ~1.40 - 1.20 | Multiplet (m) | 4H | H-4, H-5 |
| ~1.15 | Multiplet (m) | 1H | H-6 |
| ~0.95 | Doublet (d) | 3H | H-10 (Methyl on C3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~202 | C-1 (Aldehyde Carbonyl) |
| ~145 | C-7 (Quaternary Alkene) |
| ~110 | C-8 (Terminal Alkene) |
| ~52 | C-2 |
| ~38 | C-4 |
| ~36 | C-6 |
| ~30 | C-3 |
| ~22 | C-9 |
| ~20 | C-5 |
| ~19 | C-10 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2960-2850 | Strong | C-H Stretch (Alkyl) |
| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |
| ~1725 | Strong | C=O Stretch (Aldehyde) |
| ~1645 | Medium | C=C Stretch (Alkene) |
| ~890 | Strong | =C-H Bend (Out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound (Electron Ionization)
| m/z | Predicted Assignment |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 111 | [M - C₃H₇]⁺ (Loss of isopropyl) |
| 95 | |
| 81 | |
| 69 | |
| 55 | |
| 41 | [C₃H₅]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a volatile liquid aldehyde such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube to prevent evaporation.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Ensure there are no air bubbles trapped in the film.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.
-
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
Carrier gas: Helium.
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass range: Scan from m/z 20 to 200.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Key Fragmentation Pathways in Mass Spectrometry.
The Toxicology of 3,7-Dimethyloct-7-enal: A Technical Guide
Executive Summary
Citral, the primary surrogate for 3,7-Dimethyloct-7-enal, exhibits low acute oral and dermal toxicity.[1][2] It is classified as a skin irritant and a skin sensitizer, though not an eye irritant in rabbits.[2][3] Repeated dose toxicity studies in rodents have established No Observed Adverse Effect Levels (NOAELs) with effects at higher doses primarily related to irritation at the site of contact. Developmental toxicity studies in rats via inhalation did not show teratogenicity at concentrations below those causing maternal toxicity.[4] Citral is not considered to be genotoxic based on a battery of in vitro and in vivo assays. Carcinogenicity studies in rats and mice did not attribute any neoplasms to citral administration.
Acute Toxicity
The acute toxicity of citral is low across oral and dermal routes of exposure.
Table 1: Acute Toxicity of Citral
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat (Sprague Dawley) | Oral | 6800 mg/kg bw | [1][3] |
| LD₅₀ | Rat (female) | Oral | 4950 mg/kg bw | [1][5] |
| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [1][3] |
| LD₅₀ | Rabbit | Dermal | 2250 mg/kg bw | [1][5][6][7] |
Clinical signs following acute oral exposure at high doses included apathy, staggering, salivation, and a poor general state.[1] Dermal application in rats resulted in slight skin irritation and desquamation.[1]
Irritation and Sensitization
Citral is a known skin irritant and sensitizer.
Skin and Eye Irritation
In rabbit studies, citral was found to be irritating to the skin, causing moderate erythema and edema.[1][3] However, it is not classified as an eye irritant.[2]
Skin Sensitization
Citral is classified as a skin sensitizer.[1] The murine Local Lymph Node Assay (LLNA) is a key method for assessing sensitization potential.
Table 2: Skin Sensitization Data for Citral
| Assay | Species | Vehicle | Result | EC3 Value | Reference |
| LLNA | Mouse (CBA) | Ethanol:Diethyl phthalate (1:3) | Sensitizer | 6.3% | [1] |
The EC3 value is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation, with lower values indicating greater sensitizing potency.[8][9] An EC3 of 6.3% indicates moderate sensitization potential.[1][8]
Repeated Dose Toxicity
Sub-chronic and chronic oral toxicity studies have been conducted on citral.
Table 3: Repeated Dose Oral Toxicity of Citral
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| 14-Week | Rat (F344/N) | - | 335 mg/kg/day (female), 345 mg/kg/day (male) | Decreased body weight | [3] |
| 2-Year | Rat (F344/N) | - | 210 mg/kg bw/day | Decreased body weights | [1] |
The primary effects observed in long-term studies were related to reduced body weight gain at higher doses, likely due to palatability issues and local irritation in the forestomach.[1]
Genotoxicity
Citral has been evaluated in a range of genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.
Table 4: Genotoxicity of Citral
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With & Without | Negative | [3] |
| In Vitro Gene Mutation | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [3] |
| In Vivo Micronucleus | Mouse | N/A | Negative | [3] |
Carcinogenicity
Long-term carcinogenicity studies were conducted by the National Toxicology Program (NTP).
Table 5: Carcinogenicity of Citral
| Species | Route | Dose Levels (ppm in feed) | Findings | Reference |
| Rat (F344/N) | Oral | 1000, 2000, 4000 | No neoplasms attributed to citral | [1] |
| Mouse (B6C3F1) | Oral | 500, 1000, 2000 | No neoplasms attributed to citral | [1] |
While a positive trend for malignant lymphoma was observed in female mice at the highest dose, the incidences were within the historical control range and were not clearly related to citral administration.
Reproductive and Developmental Toxicity
Developmental toxicity has been assessed via the inhalation route.
Table 6: Developmental Toxicity of Inhaled Citral
| Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |
| Rat (Sprague-Dawley) | Inhalation (GD 6-15) | 34 ppm | 68 ppm | Maternal toxicity (reduced body weight gain, clinical signs) at 68 ppm. No teratogenicity. Slight reduction in fetal weight at maternally toxic dose. | [4] |
The study concluded that citral does not produce developmental toxicity in rats when inhaled at concentrations up to a maternally toxic level.[4]
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that models the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization: covalent binding to skin proteins.[10][11][12]
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[13][14] The depletion of these peptides after a 24-hour incubation period is measured by High-Performance Liquid Chromatography (HPLC).[12]
-
Methodology:
-
A stock solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).
-
The test chemical solution is incubated with solutions of a cysteine-containing peptide and a lysine-containing peptide for 24 ± 1 hours at 25 ± 2.5°C.[13]
-
Following incubation, the reaction is stopped, and the samples are analyzed by HPLC with a gradient elution and UV detection at 220 nm.[12][13]
-
The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample to the peak area in a reference control.
-
The mean depletion of cysteine and lysine is used to categorize the substance into reactivity classes (minimal, low, moderate, high), which informs the prediction of sensitization potential.[14]
-
Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization AOP: the activation of dendritic cells.[15][16][17]
-
Principle: The assay measures the upregulation of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[15][17][18] These markers are associated with the activation and maturation of dendritic cells, a critical step in initiating an allergic response.[17]
-
Methodology:
-
Cytotoxicity Assay: THP-1 cells are first treated with a range of concentrations of the test chemical for 24 hours to determine the concentration that causes 25% cytotoxicity (CV75). This is used to select the concentrations for the main study.
-
Marker Expression Assay: THP-1 cells are incubated with eight different concentrations of the test chemical (based on the CV75 value) for 24 hours.[18]
-
Staining and Analysis: After incubation, cells are collected and stained with fluorescently-labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry: The expression levels of the markers are quantified using a flow cytometer. The relative fluorescence intensity (RFI) is calculated for each marker at each concentration.
-
Prediction Model: A substance is predicted as a sensitizer if the RFI of CD86 exceeds 150% or the RFI of CD54 exceeds 200% at any of the tested concentrations in at least two of three independent experiments.
-
Prenatal Developmental Toxicity Study - OECD 414
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[19][20]
-
Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of major organogenesis (e.g., gestation days 6-15 for rats).[4] Effects on the dam (maternal toxicity) and on the conceptus (developmental toxicity) are evaluated.[21][22]
-
Methodology:
-
Dosing: Mated female animals are randomly assigned to control and at least three dose groups. The test substance is administered daily via the intended route of exposure (e.g., oral gavage, inhalation). Doses are selected based on preliminary studies to establish a high dose that induces some maternal toxicity but not death or severe suffering.[20][21]
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
-
Fetal Examination: Shortly before the expected day of delivery (e.g., gestation day 20 for rats), the dams are euthanized.[4] The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.
-
Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Visualizations
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. indenta.com [indenta.com]
- 4. Developmental toxicity evaluation of inhaled citral in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ecetoc.org [ecetoc.org]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. 2.4. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C) [bio-protocol.org]
- 14. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. scantox.com [scantox.com]
- 16. In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS) Activation Test (h-CLAT)] (OECD 442E) - Tox Lab [toxlab.co]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. researchgate.net [researchgate.net]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. Test no. 414: Prenatal development toxicity study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 21. flashpointsrl.com [flashpointsrl.com]
- 22. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
Environmental Fate of 3,7-Dimethyloct-7-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-7-enal, a monoterpenoid aldehyde, is a significant compound in various industries. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation and distribution of this compound, including its biodegradation, photodegradation, atmospheric degradation, hydrolysis, and bioaccumulation potential. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| LogP (Octanol-Water Partition Coefficient) | 3.3 | [1] |
| Predicted Water Solubility | 133.3 mg/L @ 25°C (EPI Suite™) | |
| Predicted Vapor Pressure | 0.08 mmHg @ 25°C (EPI Suite™) | |
| Predicted Henry's Law Constant | 1.88 x 10⁻⁴ atm-m³/mole @ 25°C (EPI Suite™) |
Environmental Fate Summary
The following table summarizes the key environmental fate parameters of this compound, with detailed explanations in the subsequent sections.
| Environmental Process | Key Findings | Half-Life | Degradation Products |
| Biodegradation | Readily biodegradable in aquatic environments. | - | Citronellic acid, further metabolized |
| Photodegradation | Degrades in the presence of sunlight in aqueous solutions. | 15.7 ± 2.9 days | Not specified in cited literature |
| Atmospheric Degradation | Rapidly degrades in the atmosphere via reaction with OH radicals and ozone. | ~3 hours (OH radicals), ~40 minutes (Ozone) | 3-Methylhexanedial, 2-Oxopropanal |
| Hydrolysis | Not expected to be a significant degradation pathway. | - | - |
| Bioaccumulation | Low potential for bioaccumulation. | - | - |
Biodegradation
This compound is considered to be readily biodegradable. Studies have shown significant mineralization in the presence of microorganisms.
Aerobic Biodegradation in Water
An experimental study utilizing a method similar to the OECD 301B (Modified Sturm test) demonstrated that this compound achieves 83% biodegradation over 29 days. This level of degradation classifies the substance as readily biodegradable.
Microbial Degradation Pathway
Research has elucidated the metabolic pathway of this compound in the bacterium Pseudomonas mendocina. The degradation is initiated by the oxidation of the aldehyde group to a carboxylic acid, forming citronellic acid, which is then further metabolized by the bacterium.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This method is a standard procedure for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.
1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured by a manometer as a pressure drop in the headspace.
2. Materials:
- Test Substance: this compound
- Inoculum: Activated sludge from a domestic wastewater treatment plant.
- Mineral Medium: Prepared according to OECD 301 guidelines.
- Reference Substance: Sodium benzoate (to check the viability of the inoculum).
- Apparatus: Respirometer flasks with manometers, temperature-controlled incubator, magnetic stirrers.
3. Procedure:
- Prepare a stock solution of the test substance.
- Add the mineral medium, inoculum, and the test substance to the respirometer flasks to achieve a final concentration that gives a theoretical oxygen demand (ThOD) of 50-100 mg/L.
- Set up parallel flasks with inoculum only (blanks) and with the reference substance.
- Seal the flasks and incubate at 20 ± 1°C in the dark with constant stirring for 28 days.
- Record the oxygen consumption from the manometer readings at regular intervals.
4. Data Analysis:
- Calculate the percentage biodegradation as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
- The test substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.
Photodegradation
This compound is susceptible to degradation by sunlight in aqueous environments.
Aquatic Photodegradation
A study monitoring the photodegradation of this compound in water exposed to natural sunlight reported a half-life of 15.7 ± 2.9 days. The degradation was observed to follow first-order kinetics.
Experimental Protocol: Aqueous Photodegradation Study
1. Principle: The rate of degradation of the test substance in an aqueous solution under simulated or natural sunlight is determined.
2. Materials:
- Test Substance: this compound
- Solvent: Purified water (e.g., Milli-Q).
- Light Source: Natural sunlight or a solar simulator with a known spectral output.
- Reaction Vessels: Quartz or borosilicate glass tubes/flasks.
- Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for concentration analysis. ¹H-NMR can also be used for monitoring.
3. Procedure:
- Prepare a stock solution of the test substance in a suitable solvent and dilute with purified water to a known concentration.
- Fill the reaction vessels with the test solution.
- Expose the vessels to the light source. Run parallel experiments in the dark as controls to account for other degradation processes.
- At specified time intervals, withdraw samples and analyze the concentration of the test substance.
- Monitor environmental parameters such as light intensity and temperature.
4. Data Analysis:
- Plot the concentration of the test substance versus time.
- Determine the rate constant and the half-life of the photodegradation reaction, typically by fitting the data to a first-order kinetics model.
Atmospheric Degradation
In the atmosphere, this compound is primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals and ozone (O₃).
Reaction with OH Radicals
The estimated atmospheric half-life of this compound due to reaction with OH radicals is approximately 3 hours. This rapid degradation prevents long-range atmospheric transport.
Reaction with Ozone
The reaction with ozone is also a significant degradation pathway, with an estimated atmospheric half-life of about 40 minutes.
Atmospheric Degradation Products
The major products identified from the gas-phase reactions of this compound with both OH radicals and ozone are 3-methylhexanedial and 2-oxopropanal.[2]
Experimental Protocol: Relative Rate Technique for Atmospheric Degradation
1. Principle: The rate constant for the reaction of the test substance with an atmospheric oxidant (e.g., OH radicals) is determined relative to the known rate constant of a reference compound.
2. Materials:
- Test Substance: this compound
- Reference Compound: A compound with a well-established rate constant for reaction with the oxidant (e.g., propene for OH radical reactions).
- Oxidant Precursor: e.g., H₂O₂ for OH radicals (photolysis), O₃ from an ozone generator.
- Reaction Chamber: A large, inert chamber (e.g., Teflon bag) with a light source for photolysis.
- Analytical Instrument: Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector - FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
3. Procedure:
- Introduce known concentrations of the test substance and the reference compound into the reaction chamber.
- Introduce the oxidant or its precursor into the chamber.
- Initiate the reaction (e.g., by turning on the lights for photolysis).
- Monitor the concentrations of the test substance and the reference compound over time using the analytical instrument.
4. Data Analysis:
- Plot ln([Test Substance]t₀ / [Test Substance]t) versus ln([Reference Compound]t₀ / [Reference Compound]t).
- The slope of this plot is the ratio of the rate constants (k_test / k_ref).
- Calculate the rate constant for the test substance using the known rate constant of the reference compound.
- The atmospheric half-life (t½) can then be calculated using the formula: t½ = ln(2) / (k * [Oxidant]), where [Oxidant] is the average atmospheric concentration of the oxidant.
Hydrolysis
Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under typical environmental pH conditions (pH 4-9).
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (LogP).
Bioaccumulation Potential
The LogP value for this compound is 3.3.[1] While this suggests some potential for partitioning into fatty tissues, it is generally below the threshold for high bioaccumulation concern (typically LogP > 5). Furthermore, its ready biodegradability suggests that it is unlikely to persist in organisms to a significant extent.
Estimation using EPI Suite™
The US EPA's EPI Suite™ (Estimation Programs Interface) is a widely used tool for predicting the environmental fate of chemicals. The BCFBAF™ (BioConcentration Factor BioAccumulation Factor) program within EPI Suite™ can be used to estimate the bioaccumulation potential of this compound in fish.
Ecotoxicity
The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Data on citronella oil, of which this compound is a major component, indicates that it is slightly toxic to aquatic organisms.
| Organism | Endpoint | Value | Reference |
| Fish (Rainbow Trout) | LC50 (96h) | >10 mg/L | |
| Aquatic Invertebrates (Daphnia magna) | EC50 (48h) | >10 mg/L | |
| Algae | EC50 (72h) | >10 mg/L |
Conclusion
This technical guide has synthesized the available data on the environmental fate of this compound. The compound is readily biodegradable in aquatic systems and rapidly degrades in the atmosphere. Its potential for hydrolysis and bioaccumulation is low. The provided experimental protocols offer a framework for conducting further studies to refine our understanding of its environmental behavior. This information is critical for ensuring the responsible use and management of this compound in various applications.
References
Methodological & Application
Application Notes and Protocols for 3,7-Dimethyloct-6-enal (Citronellal) in Perfumery
A Note on the Target Compound: Initial searches for the perfumery application of 3,7-Dimethyloct-7-enal yielded limited publicly available data regarding its specific olfactory profile, quantitative analysis, and established use in fragrance formulations. In contrast, its structural isomer, 3,7-Dimethyloct-6-enal, commonly known as Citronellal, is a widely used and well-documented fragrance ingredient. Due to the scarcity of information on this compound, this document will focus on Citronellal (CAS No. 106-23-0) as a representative compound, providing detailed application notes and protocols relevant to its use in perfumery. While these isomers may share some olfactory characteristics due to their similar molecular structure, their scent profiles and performance in formulations will differ.
Introduction to 3,7-Dimethyloct-6-enal (Citronellal)
Citronellal is a monoterpenoid aldehyde that is a key component in the essential oils of plants like citronella, lemon-scented gum, and kaffir lime leaves.[1] It is highly valued in the fragrance and flavor industries for its fresh, powerful, and diffusive citrusy-rosy scent.[2][3]
Olfactory Profile
Citronellal possesses a complex and versatile olfactory profile, making it a staple in a perfumer's palette. Its primary scent characteristics can be described as:
-
Top Notes: Bright, fresh, lemony, and aldehydic with a distinct green character.[2]
-
Heart Notes: Develops into a sweeter, slightly floral and rosy character, with waxy and herbal undertones.
-
Base Notes: While primarily a top-to-middle note, it can lend a persistent freshness to the dry-down of a fragrance.
It blends well with a variety of other fragrance materials, particularly citrus, floral (especially rose), and herbal notes.
Quantitative Data
The following table summarizes key quantitative data for Citronellal, which is essential for formulation, performance prediction, and safety assessment.
| Property | Value | Reference(s) |
| Chemical Name | 3,7-Dimethyloct-6-enal | [2][4] |
| Synonyms | Citronellal, β-Citronellal, Rhodinal | [2][5] |
| CAS Number | 106-23-0 | [2][4][6] |
| Molecular Formula | C₁₀H₁₈O | [2][4][5] |
| Molecular Weight | 154.25 g/mol | [2][5][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor Threshold | 31 - 100 ppb (in water) | [7] |
| Boiling Point | 207 °C | [6][7] |
| Flash Point | 86 °C | [7] |
| Density | 0.857 g/mL at 25 °C | [6] |
| Refractive Index | 1.446 - 1.456 at 20°C | [7] |
| Solubility | Soluble in ethanol and most non-volatile oils. | [2] |
| Vapor Pressure | 0.16 hPa at 20°C | [7] |
Applications in Perfumery
Citronellal is a versatile ingredient used across a wide range of fragrance applications, from fine perfumery to functional products.[2][8]
-
Fine Fragrances: It imparts a fresh, sparkling top note to citrus and floral compositions, particularly in rose and muguet accords.[2][9]
-
Personal Care Products: Used in soaps, lotions, and deodorants for its clean and refreshing scent.[8]
-
Household Products: A common ingredient in detergents, fabric softeners, and air fresheners to provide a fresh and clean aroma.[2]
-
Insect Repellents: Citronellal is known for its insect-repelling properties, particularly against mosquitoes.[1][8]
Experimental Protocols
Olfactory Evaluation Protocol
A standardized olfactory evaluation is crucial to understand the character and performance of Citronellal in a fragrance formulation.
Objective: To assess the olfactory profile of Citronellal over time.
Materials:
-
Citronellal (high purity)
-
Ethanol (perfumer's grade, odorless)
-
Smelling strips (mouillettes)
-
Pipettes
-
Beakers
Procedure:
-
Prepare a 10% dilution of Citronellal in ethanol.
-
Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.
-
Label the strip with the material name, concentration, and time.
-
Evaluate the scent at the following intervals:
-
Initial (Top Note): Immediately after dipping.
-
5 minutes: To assess the initial dry-down.
-
30 minutes: To evaluate the heart of the fragrance.
-
1, 2, 4, and 8 hours: To determine the tenacity and evolution of the scent.
-
-
Record detailed olfactory descriptors at each time point, noting changes in character and intensity.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a powerful technique to identify the specific odor-active compounds in a complex mixture, or to assess the purity and odor profile of a single ingredient like Citronellal.
Objective: To separate and identify the olfactory characteristics of the volatile components of a Citronellal sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Helium as carrier gas.
Procedure:
-
Prepare a dilute solution of the Citronellal sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC. The inlet temperature should be optimized to ensure complete vaporization without thermal degradation.
-
The GC oven temperature is programmed to ramp up, separating the components based on their boiling points and polarity.
-
The column effluent is split between the FID and the olfactory port.
-
A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at specific retention times.
-
The data from the FID (providing quantitative information) is correlated with the sensory data from the olfactory port.
Stability Testing Protocol
Aldehydes like Citronellal can be prone to oxidation and polymerization, which can alter their scent profile and the overall stability of a fragrance.
Objective: To evaluate the stability of Citronellal in a finished product base under accelerated aging conditions.
Materials:
-
Citronellal
-
Finished product base (e.g., hydroalcoholic solution, lotion base)
-
Control sample (product base without Citronellal)
-
Glass containers
-
Oven/Incubator
-
UV light chamber
Procedure:
-
Prepare samples of the finished product containing a known concentration of Citronellal.
-
Prepare a control sample of the base without Citronellal.
-
Store the samples under the following conditions for a period of 4-12 weeks:
-
Elevated Temperature: 40°C in an oven.
-
UV Exposure: In a UV light chamber at room temperature.
-
Room Temperature: As a control for normal aging.
-
-
Evaluate the samples weekly for changes in:
-
Color: Visual inspection.
-
pH: Using a pH meter.
-
Odor: Olfactory evaluation compared to the room temperature sample.
-
-
At the end of the study, analytical techniques like GC-MS can be used to quantify the remaining concentration of Citronellal and identify any degradation products.
Safety and Regulatory Information
-
IFRA Status: Citronellal is permitted for use in fragrance compositions according to the standards of the International Fragrance Association (IFRA).[2]
-
GHS Classification: It is classified as a skin sensitizer (Category 1) and may cause an allergic skin reaction. It can also cause skin and eye irritation.[4][10][11]
-
Handling Precautions: Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling pure Citronellal.[4][10] Work should be conducted in a well-ventilated area.[10]
-
Stability Concerns: As an aldehyde, Citronellal can be prone to oxidation. It is recommended to store it in a cool, dark place in a tightly sealed container.[10] Antioxidants may be used in formulations to improve stability.
References
- 1. Citronellal - Wikipedia [en.wikipedia.org]
- 2. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]
- 3. eybna.com [eybna.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Citronellal [webbook.nist.gov]
- 6. (±)-Citronellal = 95.0 GC 106-23-0 [sigmaaldrich.com]
- 7. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]
- 8. Citronella oil - Wikipedia [en.wikipedia.org]
- 9. Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery — Scentspiracy [scentspiracy.com]
- 10. download.basf.com [download.basf.com]
- 11. vigon.com [vigon.com]
Application of 3,7-Dimethyloct-6-enal (Citronellal) as a Pheromone and Insect Repellent: Application Notes and Protocols
A Note on Chemical Nomenclature: The compound of interest for pheromonal and repellent applications is predominantly identified in scientific literature as 3,7-dimethyloct-6-enal , commonly known as citronellal . The user's query for "3,7-Dimethyloct-7-enal" is likely a typographical error, as the vast majority of research focuses on the former isomer. This document will proceed with the understanding that the intended subject is citronellal.
Citronellal is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, most notably citronella grass (Cymbopogon nardus and Cymbopogon winterianus).[1][2] It is widely recognized for its potent insect repellent properties, particularly against mosquitoes, and plays a significant role in mediating insect behavior through olfactory pathways.[1][3] This document provides detailed application notes, experimental protocols, and insights into the signaling pathways associated with citronellal's bioactivity for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of Citronellal and its Derivatives as Mosquito Repellents
The following tables summarize quantitative data from various studies on the repellent efficacy of citronellal and its derivatives against different mosquito species.
Table 1: Repellency of Citronellal and Related Compounds in Laboratory and Field Trials
| Compound/Product | Concentration | Mosquito Species | Test Method | Repellency/Protection Time | Source |
| Citronellal Derivatives | 0.1% (3.33 µg/cm²) | Aedes albopictus | Human-bait test (Lab) | 95% repellency | [3] |
| Citronellal Derivatives | 5% solution | Aedes albopictus | Field Trial | >99% initial protection; 94.2% at 3.5 hours; 79% at 7 hours | [3] |
| DEET (control) | 20% solution | Aedes albopictus | Field Trial | 100% initial protection; 99% at 3.5 hours; 83.3% at 7 hours | [3] |
| Icaridin (control) | 20% solution | Aedes albopictus | Field Trial | 99.6% initial protection; 98.2% at 3.5 hours; 93.8% at 7 hours | [3] |
| Citronella Candles | 5% active ingredient | Mosquitoes (unspecified) | Indoor Test | 14% repellency | [4] |
| Citronella Diffusers | 100% active ingredient | Mosquitoes (unspecified) | Indoor Test | 68% repellency | [4] |
| Citronella Diffusers | 100% active ingredient | Female Mosquitoes (unspecified) | Outdoor Test (6m from trap) | 22% repellency | [4] |
| 30% Citronella Extract | - | Culex pipiens pallens | In vitro (human bait) | 86% repellency | [5] |
| 15% Citronella Extract | - | Culex pipiens pallens | In vitro (human bait) | 73% repellency | [5] |
| 30% Citronellal | - | Culex pipiens pallens | In vitro (human bait) | 78% repellency | [5] |
| 5% Citronella Oil | - | Aedes albopictus | Laboratory Test | 97.9% at 0h; 71.4% at 1h; 57.7% at 2h | [6] |
| 50% Citronella Oil | - | Aedes aegypti | Spray Test | 97.3% mortality | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving the evaluation of citronellal's repellent properties are outlined below.
Protocol 1: Human-Bait Arm-in-Cage Assay for Mosquito Repellency
This protocol is a standard method for evaluating the efficacy of topical insect repellents.
Objective: To determine the protection time and repellency percentage of a test compound against mosquitoes in a controlled laboratory setting.
Materials:
-
Test compound solution (e.g., citronellal in ethanol)
-
Control solution (e.g., ethanol)
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti or Aedes albopictus), starved for 12-24 hours.
-
Mosquito cage (e.g., 40 x 40 x 40 cm)
-
Human volunteers
-
Micropipette or syringe for application
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the experiment.
-
Application of Test Compound:
-
Mark a defined area (e.g., 30 cm²) on the forearm of a volunteer.
-
Apply a specific dosage of the test compound solution evenly onto the marked area (e.g., 0.17 mg/cm²).
-
The other forearm can be treated with the control solution.
-
-
Exposure to Mosquitoes:
-
Introduce the treated forearm into the mosquito cage.
-
Record the time until the first mosquito lands or bites. This is the "complete protection time".
-
Alternatively, expose the arm for a fixed period (e.g., 3 minutes) and count the number of landings or attempted bites.
-
-
Data Collection and Analysis:
-
Repeat the exposure at regular intervals (e.g., every 30 or 60 minutes) to determine the duration of efficacy.
-
Calculate the percentage repellency using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of mosquitoes landing on the control-treated arm, and T is the number of mosquitoes landing on the test compound-treated arm.
-
-
Ethical Considerations: All protocols involving human subjects must be approved by an institutional review board (IRB). Volunteers should be informed of the risks and provide informed consent.
Protocol 2: Evaluation of Spatial Repellency using Diffusers
This protocol assesses the ability of a volatile compound to repel insects from a defined space.
Objective: To measure the reduction in mosquito entry or presence in a treated area.
Materials:
-
Volatile test compound (e.g., citronella oil)
-
Electric diffuser or passive dispenser
-
Test chamber or room of a defined size
-
Control chamber (no repellent)
-
Mosquito traps (e.g., CDC light traps or BG-Sentinel traps)
-
A known number of laboratory-reared mosquitoes
Procedure:
-
Experimental Setup:
-
Place the diffuser with the test compound in the center of the test chamber.
-
Set up a control chamber without a diffuser or with a diffuser containing only the solvent.
-
Place mosquito traps at a fixed distance from the diffuser in both chambers.
-
-
Mosquito Release: Release a known number of mosquitoes into an area adjacent to or connected to the test and control chambers.
-
Repellency Measurement:
-
Activate the diffuser and traps for a predetermined period (e.g., 12 hours).
-
After the test period, collect and count the number of mosquitoes in the traps in both the test and control chambers.
-
-
Data Analysis:
-
Calculate the percentage reduction in trap catch in the test chamber compared to the control chamber.
-
The formula for percentage repellency can be adapted based on the number of mosquitoes trapped.
-
Signaling Pathways and Mechanisms of Action
Citronellal's repellent effect is mediated by the insect's olfactory system. In Drosophila melanogaster, two primary pathways have been identified for the avoidance of citronellal vapor.[8]
-
Orco-Dependent Pathway: This is a canonical olfactory pathway. Citronellal binds to a specific Odorant Receptor (OR) protein on the surface of Olfactory Receptor Neurons (ORNs). This OR is part of a heteromeric complex with the highly conserved Odorant Receptor Co-receptor (Orco).[9] The binding of citronellal to the OR-Orco complex, which functions as a ligand-gated ion channel, leads to the depolarization of the ORN and the generation of action potentials.[10] This signal is then transmitted to the antennal lobe and higher brain centers, resulting in an aversive behavioral response.
-
TRPA1-Dependent Pathway: This pathway involves the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a known sensor of noxious chemical stimuli.[11][12] Research suggests that citronellal can activate the TRPA1 channel in ORNs.[4][13] There is evidence for both direct activation of the TRPA1 channel by citronellal and an indirect mechanism involving a G-protein coupled (Gq) and Phospholipase C (PLC) signaling cascade that leads to TRPA1 activation.[8] The activation of TRPA1 contributes to the depolarization of the ORN and the subsequent aversive behavior.
The following diagrams illustrate the experimental workflow for repellency testing and the proposed olfactory signaling pathways for citronellal.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dipterajournal.com [dipterajournal.com]
- 8. Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Orco-dependent survival of odorant receptor neurons in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
Application Notes and Protocols for the Analytical Detection of 3,7-Dimethyloct-7-enal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3,7-dimethyloct-7-enal, a volatile aldehyde found in various natural and synthetic products. The protocols described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), the standard for volatile compound analysis, and high-performance liquid chromatography (HPLC) with UV detection after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is highly suitable for the analysis of this compound in complex matrices such as essential oils and cosmetic products.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of a closely related isomer, citronellal (3,7-dimethyloct-6-enal), by GC-MS. These values can be considered indicative for the analysis of this compound, though specific validation is recommended.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.033 ppm | [1] |
| Column Type | HP-5MS | [1] |
| Carrier Gas | Helium | |
| Injection Mode | Splitless | |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocol: GC-MS Analysis
a. Sample Preparation (Liquid-Liquid Extraction for Cosmetic Matrices)
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Mix vigorously for 30 minutes using a sample mixer.
-
Add 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter through a 0.45 µm syringe filter.
-
Transfer 0.5 mL of the filtrate to a GC vial, add an appropriate internal standard, and dilute to 1 mL with MTBE.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 2.0 µL, pulsed splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 125°C.
-
Ramp 2: 7°C/min to 230°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Experimental Workflow: GC-MS
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method with Derivatization
For non-volatile or thermally labile compounds, or as an alternative to GC, HPLC can be employed. Since aliphatic aldehydes like this compound lack a strong chromophore for UV detection, a pre-column derivatization step is necessary. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form highly colored 2,4-dinitrophenylhydrazones that can be detected by UV-Vis spectrophotometry.
Quantitative Data Summary
The following table provides estimated quantitative data based on the analysis of other aliphatic aldehydes using DNPH derivatization and HPLC-UV detection. Specific validation for this compound is required for accurate quantification.
| Parameter | Value | Reference |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | |
| Detection Wavelength (λmax) | ~360 nm | |
| Column Type | C8 or C18 | |
| Mobile Phase | Acetonitrile/Water | |
| Estimated LOD | 0.1 ppm |
Experimental Protocol: HPLC-UV with DNPH Derivatization
a. Sample and Standard Preparation
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric acid.
-
Standard Derivatization: Prepare a series of standard solutions of this compound in acetonitrile. To each standard, add an excess of the DNPH solution. Allow the reaction to proceed in a warm water bath (e.g., 60°C) for 30 minutes. Cool to room temperature and dilute to a known volume with the mobile phase.
-
Sample Preparation: Extract the sample as described in the GC-MS protocol. Evaporate the solvent and reconstitute the residue in acetonitrile. Add an excess of the DNPH solution and follow the same derivatization procedure as for the standards.
b. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
Experimental Workflow: HPLC-UV with Derivatization
References
Application Notes and Protocols for the Synthesis of 3,7-Dimethyloct-7-enal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,7-Dimethyloct-7-enal, a valuable organic compound. Due to the limited availability of direct synthesis routes in published literature, a feasible two-step synthetic pathway is proposed. This pathway involves the formation of the precursor alcohol, 3,7-dimethyloct-7-en-1-ol, followed by its selective oxidation to the target aldehyde.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Step 1: Synthesis of 3,7-Dimethyloct-7-en-1-ol via a Wittig reaction from a suitable ketone precursor.
-
Step 2: Selective Oxidation of the resulting primary alcohol to the corresponding aldehyde.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,7-Dimethyloct-7-en-1-ol
This step involves a Wittig reaction to introduce the terminal double bond, followed by hydrolysis of the acetate protecting group. A plausible starting material is 8-acetoxy-6-methyloctan-2-one.
Materials:
-
8-Acetoxy-6-methyloctan-2-one
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol:
-
Preparation of the Wittig Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange/red, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 8-acetoxy-6-methyloctan-2-one (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification of 3,7-Dimethyl-7-octenyl acetate:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 3,7-dimethyl-7-octenyl acetate.
-
-
Hydrolysis to 3,7-Dimethyloct-7-en-1-ol:
-
Dissolve the purified 3,7-dimethyl-7-octenyl acetate in a mixture of methanol and water.
-
Add sodium hydroxide (e.g., 2 equivalents) and stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 3,7-dimethyloct-7-en-1-ol. Further purification by chromatography may be necessary.
-
Step 2: Selective Oxidation to this compound
This step utilizes a mild oxidizing agent to convert the primary alcohol to an aldehyde without affecting the terminal double bond. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Materials:
-
3,7-Dimethyloct-7-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite® or Florisil®
-
Diethyl ether
Protocol:
-
Oxidation Reaction:
-
In a dry round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of 3,7-dimethyloct-7-en-1-ol (1 equivalent) in anhydrous DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel or Celite®/Florisil® to filter out the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography (using a hexane:ethyl acetate gradient) to obtain pure this compound.
-
Data Presentation
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1a | Wittig Reaction | Ketone | Alkene | 70-90 |
| 1b | Acetate Hydrolysis | Ester | Alcohol | >95 |
| 2 | PCC Oxidation | Primary Alcohol | Aldehyde | 70-85 |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Quantification of 3,7-Dimethyloct-7-enal in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-7-enal is a monoterpenoid aldehyde that contributes to the aromatic profile of certain essential oils. Its accurate quantification is crucial for the quality control, standardization, and scientific investigation of these oils for applications in the pharmaceutical, cosmetic, and flavor industries. This document provides detailed application notes and protocols for the reliable quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.[1][2]
Data Presentation: Concentration of 3,7-Dimethyloct-6-enal (Citronellal) in Various Essential Oils
Note: Specific quantitative data for this compound is not widely available in the reviewed literature. The following table presents the concentration of its closely related isomer, 3,7-dimethyloct-6-enal (citronellal), which can be quantified using the same methodology. The significant variation in concentration highlights the importance of accurate quantification for quality assessment.
| Essential Oil | Plant Source | Concentration of 3,7-Dimethyloct-6-enal (%) |
| Citronella Oil (Java Type) | Cymbopogon winterianus | 36.11 - 88.56[3] |
| Citronella Oil | Cymbopogon nardus | 23.38[4] |
| Eucalyptus citriodora Oil | Eucalyptus citriodora | 29.31 |
Experimental Protocols
This section details the necessary protocols for the quantification of this compound in essential oils, from sample preparation to data analysis.
Materials and Reagents
-
Essential Oil Sample(s)
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS): A deuterated analog of the analyte (e.g., this compound-d4) is ideal.[5] Alternatively, a compound not naturally present in the essential oil and with a different retention time, such as nonane or decane, can be used.
-
Solvent: High-purity hexane or ethyl acetate (GC grade)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with caps
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for generating a reliable calibration curve.
-
Primary Stock Solution of this compound (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of the this compound standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in the chosen solvent (e.g., hexane) and fill to the mark.
-
Calculate the precise concentration in µg/mL.
-
-
Internal Standard Stock Solution (e.g., 1000 µg/mL):
-
Prepare a stock solution of the internal standard using the same procedure as for the analyte.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution.
-
To each working standard, add a constant concentration of the internal standard. For example, prepare standards with this compound concentrations of 1, 5, 10, 25, and 50 µg/mL, each containing the internal standard at a fixed concentration (e.g., 10 µg/mL).
-
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve the same concentration as in the working standard solutions.
-
Dilute the essential oil with the solvent to the mark. A dilution factor of 1:100 (v/v) is a common starting point.[2]
-
Mix thoroughly.
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of essential oils. These may need to be optimized for your specific instrument and column.
Gas Chromatography (GC) Parameters:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, select characteristic ions for this compound and the internal standard. |
Data Analysis and Quantification
-
Calibration Curve Construction:
-
Inject the prepared working standard solutions into the GC-MS system.
-
For each standard, determine the peak area of this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[6]
-
-
Quantification of this compound in the Essential Oil Sample:
-
Inject the prepared essential oil sample into the GC-MS system.
-
Determine the peak areas of this compound and the internal standard in the sample chromatogram.
-
Calculate the peak area ratio.
-
Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the initial dilution to determine the final concentration of this compound in the original essential oil sample.
-
Mandatory Visualizations
Caption: Workflow for the quantification of this compound in essential oils.
References
- 1. gcms.cz [gcms.cz]
- 2. scitepress.org [scitepress.org]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Production of 3,7-Dimethyloct-7-enal
Introduction
3,7-Dimethyloct-7-enal is a valuable aldehyde used in the fragrance and flavor industries, as well as a potential building block in pharmaceutical synthesis. Traditional chemical synthesis routes for such aldehydes often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis offers a green and sustainable alternative, utilizing enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions. This application note details a biocatalytic approach for the production of this compound via the enzymatic oxidation of its corresponding alcohol, 3,7-Dimethyloct-7-en-1-ol. The protocols and data presented are based on established methodologies for the analogous and well-documented biocatalytic conversion of citronellol to citronellal, a structural isomer of the target molecule.
The primary enzymatic route explored is the oxidation of the primary alcohol functionality of the substrate to an aldehyde. This transformation can be efficiently catalyzed by various oxidoreductases, particularly alcohol dehydrogenases (ADHs) and alcohol oxidases.[1][2] These enzymes offer high chemo- and regioselectivity, minimizing the formation of by-products.
Principle of the Method
The biocatalytic synthesis of this compound is achieved through the oxidation of 3,7-Dimethyloct-7-en-1-ol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) which utilizes a cofactor, typically nicotinamide adenine dinucleotide (NAD⁺), as an electron acceptor. The enzyme facilitates the transfer of a hydride ion from the alcohol substrate to NAD⁺, resulting in the formation of the aldehyde product and the reduced cofactor (NADH). To make the process economically viable, in-situ cofactor regeneration is crucial. This can be achieved by coupling the primary reaction with a secondary enzymatic reaction that oxidizes NADH back to NAD⁺.
Alternatively, alcohol oxidases can be employed, which use molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide as a byproduct. The choice of enzyme and reaction system depends on factors such as substrate specificity, stability, and cofactor requirements.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Oxidation of 3,7-Dimethyloct-7-en-1-ol
This protocol describes the use of a whole-cell biocatalyst, such as Saccharomyces cerevisiae or a recombinant E. coli strain expressing a suitable alcohol dehydrogenase, for the production of this compound.
Materials:
-
Microorganism: Saccharomyces cerevisiae strain or recombinant E. coli expressing a terpene-tolerant alcohol dehydrogenase.
-
Growth Medium: YPD medium for S. cerevisiae or LB medium for E. coli.
-
Substrate: 3,7-Dimethyloct-7-en-1-ol.
-
Reaction Buffer: 100 mM Potassium phosphate buffer, pH 7.5.
-
Cofactor (optional): NAD⁺.
-
Organic Solvent (for biphasic system): Heptane or similar water-immiscible solvent.
-
Glassware: Sterile flasks, centrifuge tubes.
-
Equipment: Shaking incubator, centrifuge, GC-FID for analysis.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the selected microorganism into 5 mL of the appropriate growth medium. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
-
Cell Culture: Transfer the inoculum to 100 mL of fresh growth medium in a 500 mL flask. Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase of growth (OD₆₀₀ of ~2-4).
-
Biomass Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Preparation: Wash the cell pellet twice with sterile reaction buffer and resuspend in 20 mL of the same buffer to a desired cell density (e.g., 10 g/L dry cell weight).
-
Biotransformation Reaction:
-
Set up the reaction in a 50 mL flask containing the cell suspension.
-
For a biphasic system, add an equal volume of an organic solvent like heptane to serve as a substrate reservoir and product sink.[3]
-
Add the substrate, 3,7-Dimethyloct-7-en-1-ol, to the organic phase to a final concentration of 10-20 mM.
-
If required, supplement with NAD⁺ to a final concentration of 0.1-1.0 mM.[4]
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.
-
-
Sample Analysis:
-
At regular intervals, withdraw a sample from the organic phase.
-
Centrifuge to separate any aqueous phase and cell debris.
-
Analyze the supernatant for the presence of this compound and the remaining substrate using GC-FID.
-
Protocol 2: In Vitro Enzymatic Synthesis using an Isolated Alcohol Dehydrogenase
This protocol outlines the synthesis using a purified or commercially available alcohol dehydrogenase.
Materials:
-
Enzyme: Purified alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or a recombinant source).
-
Substrate: 3,7-Dimethyloct-7-en-1-ol.
-
Cofactor: NAD⁺.
-
Cofactor Regeneration System:
-
Glucose.
-
Glucose dehydrogenase (GDH).
-
-
Reaction Buffer: 100 mM Potassium phosphate buffer, pH 8.0.
-
Equipment: Temperature-controlled shaker, GC-FID.
Procedure:
-
Reaction Setup: In a 10 mL glass vial, prepare the following reaction mixture:
-
Incubation: Incubate the reaction mixture at 25-30°C with gentle shaking for 6-24 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the product and substrate.
-
Sample Preparation: Centrifuge the mixture to separate the phases. Collect the organic (upper) layer.
-
Analysis: Analyze the organic extract by GC-FID to determine the conversion of the substrate and the yield of this compound.
Data Presentation
The following tables summarize representative quantitative data from studies on the biocatalytic production of citronellal, which can be considered indicative for the synthesis of this compound.
Table 1: Comparison of Biocatalytic Systems for Citronellal Production
| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Whole-cell E. coli D4/Y84V/GDH | (E/Z)-Citral | (R)-Citronellal | >99 | 95.4 | [4] |
| Bienzymatic Cascade (CgrAlcOx & OYE2) | Geraniol | (R)-Citronellal | 95.1 | 95.9 | [5][6] |
| Whole-cell Zymomonas mobilis | Citral | (S)-Citronellal | High | >99 | [7] |
| Whole-cell Saccharomyces cerevisiae | Citral | (R)-Citronellal | High | >96 | [7] |
Table 2: Optimized Reaction Conditions for (R)-Citronellal Production using Engineered E. coli [4]
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature | 30°C |
| NAD⁺ Concentration | 0.1 mM |
| Substrate Loading | 106.6 g/L |
| Reaction Time | 24 hours |
| Space-Time Yield | 121.6 g/L/day |
Visualizations
Biochemical Pathway
Caption: Biocatalytic oxidation of the alcohol to the aldehyde.
Experimental Workflow
Caption: Workflow for whole-cell biocatalytic production.
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8124387B2 - Process for the production of citronellal - Google Patents [patents.google.com]
Formulation of 3,7-Dimethyloct-7-enal for Insect Traps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-Dimethyloct-7-enal is a volatile organic compound with potential applications as a semiochemical in insect pest management strategies. Its structural similarity to other known insect attractants and repellents suggests its utility in modulating insect behavior. Effective formulation and delivery are critical to harnessing this potential in insect traps. This document provides detailed application notes and experimental protocols for the formulation of this compound, focusing on controlled-release technologies to ensure prolonged efficacy in the field. Methodologies for evaluating formulation performance, including release rate quantification and field trapping experiments, are also presented.
Introduction
The use of semiochemicals, such as pheromones and other attractants, is a cornerstone of integrated pest management (IPM) programs. These compounds offer a targeted and environmentally benign alternative to broad-spectrum insecticides. This compound, a monoterpenoid aldehyde, is a candidate for use as an insect attractant. However, its high volatility necessitates the development of advanced formulations that provide a consistent and controlled release over an extended period. This document outlines protocols for creating and evaluating such formulations for use in insect traps.
Formulation Strategies for Controlled Release
The primary goal in formulating this compound is to achieve a zero-order release rate, where the release of the compound is constant over time. This ensures a stable chemical plume to attract target insects to the trap. Various materials can be employed as carriers or matrices for controlled release.
Polymer-Based Formulations
Polymers are widely used for the controlled release of volatile compounds due to their tunable properties and cost-effectiveness.
-
Polyethylene (PE) Vials and Sachets: Low-density polyethylene (LDPE) is a common choice for creating dispensers. The active ingredient is sealed within a PE vial or sachet, and it diffuses through the polymer matrix into the atmosphere. The release rate can be controlled by altering the thickness of the polymer, the surface area of the dispenser, and the initial concentration of the attractant.
-
Polyvinyl Chloride (PVC) Resins: PVC can be formulated with plasticizers to create a matrix from which this compound can be released. The ratio of PVC to plasticizer can be adjusted to modify the release characteristics.
-
Rubber Septa: Rubber septa are frequently used as dispensers in research settings due to their ease of loading and consistent release profiles for many semiochemicals. The septum is loaded with a specific amount of the attractant, which then volatilizes from the surface.
Porous Material Formulations
Inert, porous materials can be loaded with this compound to act as simple and effective dispensers.
-
Cellulose-based materials: Cotton wicks, filter paper, and other cellulosic materials can be impregnated with the attractant. The release rate is largely dependent on the porosity of the material and environmental factors such as temperature and airflow.
-
Inorganic Porous Carriers: Materials such as silica gel, zeolites, and porous glass can be loaded with the attractant. These materials offer a large surface area for volatilization and can be protected within a housing to modulate the release rate.
Experimental Protocols
Protocol for Preparation of a Polyethylene Sachet Dispenser
This protocol describes the preparation of a controlled-release sachet for this compound.
Materials:
-
This compound (analytical grade)
-
Low-density polyethylene (LDPE) tubing (specific diameter and wall thickness)
-
Heat sealer
-
Micropipette
-
Inert filler (e.g., glass wool)
-
Forceps
-
Scissors
Procedure:
-
Cut a 5 cm length of LDPE tubing.
-
Heat seal one end of the tubing to create a closed bottom.
-
Using a micropipette, dispense a precise volume (e.g., 100 µL) of this compound into the open end of the tubing.
-
(Optional) Insert a small amount of inert filler, such as glass wool, to prevent direct contact of the liquid with the final seal.
-
Heat seal the open end of the tubing, ensuring a complete and secure seal.
-
Label the sachet with the compound name, concentration, and date of preparation.
-
Store the prepared sachets in a cool, dark, and airtight container until use.
Diagram of Experimental Workflow:
Caption: Workflow for Polyethylene Sachet Dispenser Preparation.
Protocol for Quantification of Release Rate
This protocol outlines a method for determining the release rate of this compound from a dispenser under controlled laboratory conditions.
Materials:
-
Prepared dispensers (e.g., polyethylene sachets)
-
Analytical balance (± 0.01 mg)
-
Constant temperature chamber
-
Forceps
-
Data logging software
Procedure:
-
Individually weigh each dispenser using an analytical balance and record the initial weight (W₀).
-
Place the dispensers in a constant temperature chamber set to a relevant field temperature (e.g., 25°C).
-
Ensure adequate airflow within the chamber to mimic natural conditions without being excessively turbulent.
-
At regular time intervals (e.g., every 24 hours), remove the dispensers and reweigh them, recording the weight (Wₜ).
-
Continue this process for a predetermined period (e.g., 30 days) or until the attractant is depleted.
-
Calculate the daily release rate (RR) using the following formula: RR (mg/day) = (Wₜ₋₁ - Wₜ) / (t - (t-1))
-
Plot the cumulative weight loss over time to visualize the release profile.
Data Presentation:
| Time (Days) | Dispenser 1 Weight (mg) | Dispenser 2 Weight (mg) | Dispenser 3 Weight (mg) | Average Daily Release Rate (mg/day) |
| 0 | 500.00 | 501.20 | 499.80 | N/A |
| 1 | 495.10 | 496.35 | 494.85 | 4.93 |
| 2 | 490.25 | 491.55 | 490.00 | 4.88 |
| ... | ... | ... | ... | ... |
| 30 | 355.00 | 356.10 | 354.90 | 4.83 |
Field Efficacy Trials
The ultimate test of a formulated attractant is its performance in the field. This protocol provides a general framework for conducting field trapping experiments.
Protocol for Field Trapping Experiment
Materials:
-
Insect traps appropriate for the target species
-
Prepared dispensers of this compound
-
Control dispensers (containing no attractant)
-
Randomized block experimental design layout
-
GPS unit for marking trap locations
-
Collection jars
-
Data sheets
Procedure:
-
Select a suitable field site with a known population of the target insect species.
-
Establish a randomized complete block design with multiple blocks (replicates). Each block should contain one trap for each treatment (formulated attractant) and a control.
-
Place traps at a predetermined distance from each other (e.g., 50 meters) to avoid interference.
-
Deploy the traps with the respective dispensers (attractant or control).
-
Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Rotate the traps within each block at each collection interval to minimize positional effects.
-
Continue the experiment for a sufficient duration to assess the long-term performance of the dispensers.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different formulations.
Data Presentation:
| Formulation | Replicate 1 (Captures/week) | Replicate 2 (Captures/week) | Replicate 3 (Captures/week) | Average Captures/week |
| PE Sachet | 15 | 18 | 12 | 15.0 |
| PVC Matrix | 12 | 14 | 11 | 12.3 |
| Control | 1 | 0 | 2 | 1.0 |
Insect Olfactory Signaling Pathway
The attraction of insects to this compound is mediated by their olfactory system. While the specific receptors for this compound may not be fully elucidated for all target species, a general insect olfactory signaling pathway is depicted below.
Diagram of a Generalized Insect Olfactory Signaling Pathway:
Caption: Generalized Insect Olfactory Signaling Pathway.
Conclusion
The successful application of this compound in insect traps is highly dependent on the development of effective controlled-release formulations. The protocols and application notes provided herein offer a comprehensive guide for researchers and professionals in the formulation, evaluation, and deployment of this promising semiochemical. Further research should focus on optimizing formulation parameters for specific target insect species and environmental conditions.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,7-Dimethyloct-7-enal from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can be broadly categorized as:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers such as 3,7-dimethyloct-6-enal (citronellal) may be present depending on the synthetic route.
-
Side-products: Byproducts from the reaction, which can include other aldehydes, ketones, or alcohols.
-
Solvents: Residual solvents used in the reaction or initial extraction steps.
-
Oxidation and degradation products: Aldehydes are prone to oxidation, leading to the corresponding carboxylic acid. Self-condensation can also lead to aldol products.[1]
Q2: My crude this compound sample has a sharp, acidic odor. What could be the cause and how can I remove it?
A2: An acidic odor typically indicates the presence of the corresponding carboxylic acid, formed by the oxidation of the aldehyde. To remove acidic impurities, you can perform a wash with a mild base. A common procedure is to wash the organic phase with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[1] The acidic impurity will be deprotonated and extracted into the aqueous layer. Subsequently, wash with water to remove any remaining bicarbonate, and then dry the organic layer.
Q3: I am having difficulty separating this compound from other neutral impurities with similar boiling points. What purification technique is most effective?
A3: When dealing with impurities that have close boiling points, fractional distillation alone may not be sufficient. In such cases, a highly effective method is purification via the bisulfite adduct.[2][3][4] Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from the reaction mixture.[2][5] This adduct can then be treated with a dilute acid or base to regenerate the pure aldehyde.[2][3] This method is particularly useful for separating aldehydes from ketones and alcohols.[3]
Q4: During fractional distillation, I am observing decomposition of my product. How can I prevent this?
A4: Aldehydes can be sensitive to high temperatures. To prevent decomposition during distillation, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[1][3] This lowers the boiling point of the compound, allowing for distillation at a lower temperature. For terpenic aldehydes like this compound, vacuum fractional distillation is the standard method for purification.[1][3]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch around 1720-1740 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch).
Quantitative Data
The following table summarizes key physical properties of 3,7-dimethyloct-6-enal, an isomer of this compound. These values can be used as a close estimation for purification method development.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [6][7] |
| Boiling Point | 205-207 °C (at atmospheric pressure)[2][6][8] |
| Density | ~0.853 - 0.860 g/cm³ at 20 °C[2][6][8] |
| Refractive Index | ~1.446 at 20 °C[6][8] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Dry the crude this compound mixture over anhydrous magnesium sulfate or sodium sulfate and filter to remove the drying agent.
-
Distillation:
-
Add the dried crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
As the temperature stabilizes at the expected boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A significant drop in temperature indicates that the main product has distilled over.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
-
Analysis: Analyze the collected main fraction for purity using GC or HPLC.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent like methanol or THF.[2]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the saturated sodium bisulfite solution to the aldehyde solution and stir vigorously. A white precipitate of the bisulfite adduct should form.[5] The reaction may require some time to go to completion.
-
-
Isolation of the Adduct:
-
If a solid precipitate forms, it can be collected by filtration and washed with a small amount of cold solvent (e.g., ethanol/water mixture) to remove soluble impurities.[5]
-
Alternatively, if the adduct is water-soluble, an organic solvent can be added to the mixture, and the aqueous layer containing the adduct can be separated.[2][5]
-
-
Regeneration of the Aldehyde:
-
Extraction and Drying:
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Experimental Workflow
Caption: Purification workflow for this compound.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,7-Dimethyloct-7-en-1-ol | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. 3,7-dimethyloct-6-enal [stenutz.eu]
- 7. 3,7-DIMETHYLOCT-6-ENAL | CAS 106-23-0 [matrix-fine-chemicals.com]
- 8. 3,7-dimethyloct-6-enal [stenutz.eu]
Technical Support Center: Synthesis of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3,7-dimethyloct-7-enal.
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Oxidation | The chosen oxidizing agent may be unsuitable or degraded. For the oxidation of a primary alcohol precursor (3,7-dimethyloct-7-en-1-ol), consider using mild and selective oxidizing agents such as those employed in Swern or Dess-Martin periodinane (DMP) oxidations.[1][2] Ensure the freshness and proper storage of the oxidant. |
| Suboptimal Reaction Temperature | Oxidation reactions are often temperature-sensitive. For Swern oxidations, maintaining a low temperature (typically below -60 °C) is crucial to prevent side reactions.[3] For other oxidations, the optimal temperature may vary. It is advisable to perform small-scale experiments to determine the ideal temperature for your specific setup. |
| Incorrect Stoichiometry | The molar ratio of the oxidizing agent to the alcohol is critical. An insufficient amount of oxidant will lead to incomplete conversion, while a large excess can promote over-oxidation or side reactions. Start with the recommended stoichiometry from a reliable protocol and optimize from there. |
| Presence of Water | Some oxidation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method requires it. |
| Side Reactions | The double bond in the molecule can be susceptible to oxidation or other reactions depending on the chosen oxidant. For instance, some oxidation systems can lead to epoxidation of the alkene.[4] Using a chemoselective oxidizing agent that specifically targets the alcohol is crucial. |
Issue: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | Stronger oxidizing agents can convert the desired aldehyde into a carboxylic acid. Mild oxidants like those used in Swern and Dess-Martin oxidations are known to minimize this over-oxidation.[5][6] |
| Reaction with the Double Bond | As mentioned, the double bond can be a site for unwanted reactions. If byproducts related to the double bond are observed, a more selective oxidant should be chosen. |
| Isomerization of the Double Bond | Depending on the reaction conditions (e.g., presence of acid or base, temperature), the position of the double bond could potentially isomerize. Careful control of pH and temperature is recommended. |
| Aldol Condensation | In the presence of acidic or basic conditions, the resulting aldehyde can undergo self-condensation. It is important to work up the reaction promptly and under neutral conditions if possible. |
Issue: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material | If the starting alcohol is not fully consumed, its polarity can be very similar to the product aldehyde, making chromatographic separation challenging. Monitor the reaction closely for complete conversion. |
| Removal of Oxidant Byproducts | The byproducts of the oxidation reaction can complicate purification. Follow established work-up procedures for the specific oxidation method used to remove these impurities. For example, in a Dess-Martin oxidation, a wash with a sodium thiosulfate solution is typically employed. |
| Product Volatility | Low molecular weight aldehydes can be volatile, leading to loss of product during solvent removal under reduced pressure. Use moderate temperatures and pressures during evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the oxidation of the corresponding primary alcohol, 3,7-dimethyloct-7-en-1-ol. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation and side reactions with the double bond.
Q2: Which oxidation methods are recommended for the synthesis of unsaturated aldehydes like this compound?
A2: For the synthesis of unsaturated aldehydes, mild and selective oxidation methods are preferred. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent choices as they are known for their high chemoselectivity, mild reaction conditions, and good yields for the conversion of primary alcohols to aldehydes without affecting other functional groups like alkenes.[2][7]
Q3: How can I avoid the over-oxidation of my product to the corresponding carboxylic acid?
A3: The key to preventing over-oxidation is the choice of the oxidizing agent. Strong oxidants like potassium permanganate or chromic acid should be avoided. Mild oxidants such as those used in Swern (activated DMSO) and DMP oxidations are specifically designed to stop the oxidation at the aldehyde stage.[6][8]
Q4: My reaction is complete, but I am having trouble purifying the aldehyde. What can I do?
A4: Purification of aldehydes can be challenging due to the potential for similar polarities with starting materials and the presence of reaction byproducts. Standard column chromatography is a common method. If impurities persist, consider a chemical purification method such as bisulfite extraction. This technique involves the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated from non-aldehydic impurities in an aqueous layer. The aldehyde can then be regenerated by treatment with a base.
Q5: How does reaction time and temperature affect the yield?
A5: Both reaction time and temperature are critical parameters. For many oxidation reactions, prolonged reaction times or elevated temperatures can lead to the formation of byproducts and a decrease in the yield of the desired aldehyde. It is crucial to monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. The ideal temperature will depend on the specific oxidation method used; for instance, Swern oxidations require very low temperatures (e.g., -78 °C) to be effective and minimize side reactions.[3]
Data Presentation
The following table summarizes data on the conversion of citronellol to citronellal, a close structural analog of this compound's precursor, under various catalytic conditions. This data can provide insights into how different parameters may influence your synthesis.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Citronellol (%) | Selectivity (%) |
| Skeletal Ni | - | - | 100 | 1 | 100 | 51.78 | 40.39 |
| Skeletal Ni | - | - | 150 | 1 | >97 | 0.74 | - |
| Skeletal Ni | - | - | 200 | 1 | >97 | 0.32 | - |
Data adapted from a study on the catalytic conversion of citronellal to citronellol, providing insights into reaction conditions for related molecules.[9]
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Aldehyde via Swern Oxidation (Model Reaction)
This protocol describes a general procedure for the Swern oxidation of a primary unsaturated alcohol, which can be adapted for the synthesis of this compound from its corresponding alcohol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Primary unsaturated alcohol (e.g., 3,7-dimethyloct-7-en-1-ol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
Stir the mixture for 5-10 minutes at -78 °C.
-
Add a solution of the primary unsaturated alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (or DIPEA) (5.0-7.0 equivalents) dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Unsaturated Aldehyde via Dess-Martin Periodinane (DMP) Oxidation (Model Reaction)
This protocol provides a general procedure for the DMP oxidation of a primary unsaturated alcohol.
Materials:
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Primary unsaturated alcohol (e.g., 3,7-dimethyloct-7-en-1-ol)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a solution of the primary unsaturated alcohol (1.0 equivalent) in DCM, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis and optimization of this compound yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
stability of 3,7-Dimethyloct-7-enal under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,7-Dimethyloct-7-enal under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a β,γ-unsaturated aldehyde. Like many unsaturated aldehydes, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. It is particularly susceptible to degradation under acidic conditions and may undergo oxidation. For optimal stability, it should be stored in a cool, dark place in a tightly sealed container.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for β,γ-unsaturated aldehydes like this compound can include:
-
Isomerization: Acid or base catalysis can promote the migration of the double bond to form the more stable α,β-unsaturated isomer.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or atmospheric oxygen over time. The double bond can also be a site for oxidative cleavage.
-
Polymerization: Under certain conditions, aldehydes can undergo polymerization reactions.
-
Photodecomposition: Exposure to light, particularly UV light, can lead to photodecarbonylation or other photochemical reactions.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Light: Protected from light in an amber vial or other light-blocking container.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: In a tightly sealed, non-reactive container (e.g., glass).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram (GC/HPLC) | Degradation of this compound. | 1. Verify the age and storage conditions of your stock solution. 2. Prepare fresh solutions for your experiment. 3. If working in acidic or basic conditions, consider the potential for isomerization or other pH-dependent degradation. Neutralize the sample before analysis if possible. 4. Minimize the exposure of your samples to light and elevated temperatures. |
| Loss of compound over time in solution | Instability in the chosen solvent or at the experimental temperature. | 1. Assess the stability of this compound in your specific solvent system by running a time-course experiment. 2. If thermal degradation is suspected, conduct your experiment at a lower temperature if feasible. 3. Ensure your solvent is of high purity and free from peroxides or other oxidizing contaminants. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize your experimental protocol, paying close attention to incubation times, temperature, and light exposure. 2. Use freshly prepared solutions of this compound for each experiment. 3. Incorporate a positive control with a known stable compound and a negative control (vehicle only) to assess the consistency of your experimental setup. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. These are representative examples to guide experimental design; actual results may vary.
Table 1: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | % Recovery of this compound | Major Degradation Products |
| 2.0 | 40 | 24 | 65% | Isomerized α,β-unsaturated aldehyde |
| 4.0 | 40 | 24 | 85% | Minor isomerization products |
| 7.0 | 40 | 24 | 98% | Not detected |
| 10.0 | 40 | 24 | 92% | Aldol condensation products |
| 12.0 | 40 | 24 | 78% | Aldol condensation and other base-catalyzed degradation products |
Table 2: Stability of this compound under Oxidative and Thermal Stress
| Condition | Temperature (°C) | Incubation Time (hours) | % Recovery of this compound | Major Degradation Products |
| 3% H₂O₂ | 25 | 12 | 80% | 3,7-Dimethyloct-7-enoic acid |
| 60°C | 60 | 48 | 90% | Minor unidentified peaks |
| 80°C | 80 | 24 | 75% | Multiple minor degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[4][5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Degradation Pathways of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,7-Dimethyloct-7-enal.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, an unsaturated aldehyde, the primary degradation pathways for this compound are expected to involve three main types of reactions:
-
Oxidation of the aldehyde group: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 3,7-dimethyloct-7-enoic acid. This can occur via autoxidation in the presence of molecular oxygen or be catalyzed by enzymes such as aldehyde dehydrogenases in biological systems.[1][2]
-
Reduction of the aldehyde group: The aldehyde can be reduced to the corresponding primary alcohol, 3,7-dimethyloct-7-en-1-ol. This transformation can be carried out by reducing agents or catalyzed by enzymes like alcohol dehydrogenases.
-
Reactions at the carbon-carbon double bond: The terminal double bond can undergo reactions such as epoxidation, hydration, or reduction. For instance, epoxidation would yield 3,7-dimethyl-7,8-epoxyoctanal. In biological systems, enzymes can catalyze the hydration of the double bond to form an alcohol.
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound can lead to a variety of products depending on the reaction conditions. Key potential products include:
-
3,7-dimethyloct-7-enoic acid: Formed via oxidation of the aldehyde.[3][4]
-
3,7-dimethyloct-7-en-1-ol: Formed via reduction of the aldehyde.
-
3,7-dimethyloctanal: Formed by the reduction of the double bond.
-
Epoxides and diols: Formed from reactions at the double bond.[3][4]
In biological systems, further metabolism of these initial products can occur, leading to more polar and excretable compounds. For the related compound citronellal, metabolic pathways can lead to the formation of various diols and acids.[5]
Q3: How does light exposure affect the stability of this compound?
A3: Unsaturated aldehydes can be susceptible to photodegradation. For the structurally similar compound citronellal, exposure to sunlight has been shown to cause its degradation.[6][7] The degradation of citronellal was found to follow first-order kinetics with a half-life of approximately 15.7 days when exposed to sunlight in a clear glass vial.[6][7] Therefore, it is crucial to store this compound and experimental samples in amber vials or otherwise protected from light to prevent photodegradation and ensure the integrity of the results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
Issue 1: Low or no recovery of this compound during sample analysis.
| Possible Cause | Troubleshooting Step |
| Volatility of the compound: this compound is a volatile organic compound, and significant loss can occur during sample preparation and handling. | - Keep samples and solvents chilled. - Minimize sample exposure to air by using sealed vials. - Consider using headspace analysis or solid-phase microextraction (SPME) for GC-MS analysis to minimize sample handling. |
| Adsorption to surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations. | - Silanize glassware to reduce active sites for adsorption. - Use vials with PTFE-lined septa. |
| Degradation during storage: The compound may degrade if not stored properly. | - Store samples at low temperatures (e.g., -20°C or -80°C). - Protect samples from light by using amber vials. - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Inconsistent or non-reproducible results in degradation studies.
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions: Minor variations in temperature, pH, or light exposure can significantly affect degradation rates. | - Precisely control and monitor all experimental parameters. - Use a temperature-controlled incubator/shaker. - Ensure consistent pH buffering in aqueous solutions. - Conduct experiments in a light-controlled environment. |
| Inconsistent sample preparation: Variations in extraction efficiency or derivatization can lead to inconsistent results. | - Standardize the entire sample preparation workflow. - Use an internal standard to correct for variations in extraction and injection volume. - Ensure complete and consistent derivatization if used. |
| Matrix effects in biological samples: Other components in the sample matrix (e.g., proteins, lipids) can interfere with the analysis. | - Perform a matrix effect study by spiking the compound into a blank matrix. - Optimize the sample cleanup procedure (e.g., protein precipitation, solid-phase extraction). |
Issue 3: Difficulty in identifying degradation products by GC-MS.
| Possible Cause | Troubleshooting Step |
| Co-elution of peaks: Degradation products with similar chemical properties may co-elute, making individual identification difficult. | - Optimize the GC temperature program to improve peak separation. - Use a longer GC column or a column with a different stationary phase. - Consider using GCxGC (two-dimensional gas chromatography) for complex mixtures. |
| Low abundance of products: Some degradation products may be present at very low concentrations, below the limit of detection. | - Concentrate the sample extract before analysis. - Use a more sensitive mass spectrometer or operate in selected ion monitoring (SIM) mode to increase sensitivity for expected products. |
| Lack of reference standards: Mass spectra of unknown degradation products may not be present in commercial libraries. | - Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks. - Consider derivatization to yield more characteristic mass spectra. - If possible, synthesize potential degradation products to use as reference standards. |
Quantitative Data
The following tables summarize quantitative data on the degradation of citronellal, a structural isomer of this compound, which can serve as a valuable reference.
Table 1: Photodegradation Kinetics of Citronellal
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-Order | Sunlight exposure in clear glass vials | [6][7] |
| Half-life (t½) | 15.7 ± 2.9 days | Sunlight exposure in clear glass vials | [6][7] |
| Rate Constant (k) | 0.044 day⁻¹ | Calculated from half-life | [6][7] |
Table 2: Gas-Phase Reaction Rate Constants for Citronellal
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Reference |
| OH Radical | 1.2 x 10⁻¹⁰ | ~3 hours | [8] |
| Ozone (O₃) | 4.3 x 10⁻¹⁶ | ~40 minutes | [8] |
Table 3: Products from the Oxidation of Citronellal
| Catalyst/Conditions | Major Product | Yield | Reference |
| Supported Gold Catalyst, pH 12, 80°C | Citronellic Acid | >90% | [3] |
| Pseudomonas mendocina | Citronellic Acid, Geranic Acid | Not specified | [9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound in a liver microsome model.
-
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction and extracting the compound
-
Internal standard (e.g., a structurally similar compound not expected to be in the sample)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the substrate (this compound). The final substrate concentration should be in the low micromolar range to be within the linear range of the enzymes.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis by LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol outlines a general method for the analysis of volatile terpenoids.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5MS, HP-5MS).[10]
-
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.
-
Alternatively, use headspace SPME for volatile analysis. The fiber coating (e.g., PDMS/DVB) should be optimized for terpenes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices and, if available, authentic standards.
-
Quantify compounds using a calibration curve prepared with authentic standards and an internal standard.
-
Visualizations
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of citronellal to citronellic acid by molecular oxygen using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. View of Degradation of citronellol, citronellal and citronellyl acetate by Pseudomonas mendocina IBPse 105 | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 10. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 3,7-Dimethyloct-7-enal synthesis side reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3,7-dimethyloct-7-enal. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
The synthesis of this compound is typically approached in two key stages:
-
Formation of the precursor alcohol, 3,7-dimethyloct-7-en-1-ol , via a Grignard reaction.
-
Oxidation of the primary allylic alcohol to the desired aldehyde, this compound.
This guide is structured to address potential issues in each of these stages.
Stage 1: Synthesis of 3,7-Dimethyloct-7-en-1-ol via Grignard Reaction
Q1: My Grignard reaction to form 3,7-dimethyloct-7-en-1-ol is not initiating.
A1: Difficulty in initiating a Grignard reaction is a common issue. Here are several factors to consider and troubleshoot:
-
Purity of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Solution: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane can also be effective.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and ensure your starting halide is dry.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for forming Grignard reagents from less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[1]
-
-
Initiation Temperature: Sometimes gentle heating is required to start the reaction.
-
Solution: A gentle warming of a small portion of the reaction mixture may be necessary. However, be prepared to cool the reaction, as Grignard formations are often exothermic once initiated.
-
Q2: The yield of my primary alcohol, 3,7-dimethyloct-7-en-1-ol, is low after reacting the Grignard reagent with formaldehyde.
A2: Low yields in this step can be attributed to several side reactions.
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.
-
Mitigation: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
-
Reaction with Impurities: The Grignard reagent is a strong base and will react with any acidic protons present, including water and alcohols.
-
Mitigation: Ensure all reagents and solvents are strictly anhydrous.
-
-
-
Formaldehyde Source and Addition: The form of formaldehyde used is critical.
-
Paraformaldehyde: Using solid paraformaldehyde can lead to low yields due to its slow depolymerization.[2] It must be thoroughly dried before use.[2]
-
Formaldehyde Gas: Bubbling formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution is often more efficient but requires a specific apparatus.[2]
-
Solution: For laboratory scale, adding the Grignard solution to a well-stirred slurry of freshly dried, finely powdered paraformaldehyde in anhydrous ether or THF at a low temperature (e.g., 0 °C) is a practical approach.
-
| Parameter | Typical Value/Condition | Potential Issue | Troubleshooting |
| Solvent | Anhydrous Diethyl Ether or THF | Presence of water | Use freshly distilled, dry solvents. |
| Initiation | Spontaneous or gentle warming | Failure to initiate | Activate Mg with iodine or 1,2-dibromoethane. |
| Alkyl Halide Addition | Slow, dropwise | Wurtz coupling | Maintain a low concentration of alkyl halide. |
| Formaldehyde | Dry paraformaldehyde powder | Slow reaction, low yield | Use freshly dried, finely powdered paraformaldehyde. |
| Work-up | Quenching with aq. NH4Cl | Emulsion formation | Use saturated NH4Cl solution and allow layers to separate. |
Stage 2: Oxidation of 3,7-Dimethyloct-7-en-1-ol to this compound
Q3: I am observing over-oxidation of my aldehyde to the corresponding carboxylic acid.
A3: Over-oxidation is a common side reaction, especially with stronger oxidizing agents.
-
Choice of Oxidant: Milder, more selective oxidizing agents are preferred for the synthesis of aldehydes from primary alcohols.
-
Reaction Conditions with PCC: The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized.[3][4]
-
Solution: Use anhydrous dichloromethane as the solvent and ensure all reagents are dry. Adding molecular sieves or Celite to the reaction mixture can help to adsorb any trace amounts of water.[3]
-
-
Swern Oxidation Conditions: This method is performed under anhydrous conditions and is known for its mildness, making it an excellent choice to avoid over-oxidation.[5][6]
Q4: My reaction is producing a significant amount of an isomeric aldehyde, 3,7-dimethyloct-6-enal (citronellal).
A4: Isomerization of the double bond from the terminal position to the internal position can occur, especially under certain conditions.
-
Base in Swern Oxidation: The use of triethylamine as a base in the Swern oxidation can sometimes lead to the migration of the double bond into conjugation with the newly formed carbonyl group.[7]
-
Solution: Employing a bulkier, non-nucleophilic base such as diisopropylethylamine (Hünig's base) can help to suppress this side reaction.[8]
-
-
Acidic Conditions: Acidic work-up conditions or the use of acidic oxidizing agents can promote isomerization.
-
Solution: Maintain neutral or slightly basic conditions during the reaction and work-up. If using PCC, which can be slightly acidic, buffering the reaction with powdered sodium acetate can mitigate isomerization.[9]
-
Q5: The Swern oxidation is giving a low yield and a complex mixture of products.
A5: The Swern oxidation is sensitive to temperature and the order of reagent addition.
-
Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent the decomposition of the reactive intermediates and the formation of side products like mixed thioacetals.[6][7]
-
Solution: Use a dry ice/acetone bath to maintain a consistent low temperature throughout the addition of reagents.
-
-
Reagent Addition Sequence: The correct order of addition is crucial for the success of the reaction.
-
Correct Sequence: First, activate the dimethyl sulfoxide (DMSO) with oxalyl chloride. Then, add the alcohol solution. Finally, add the tertiary amine base.[6]
-
| Parameter | Swern Oxidation | PCC Oxidation |
| Typical Yield | 75-90% | 70-85% |
| Key Side Reaction | Isomerization to 3,7-dimethyloct-6-enal | Over-oxidation to carboxylic acid |
| Troubleshooting Isomerization | Use a bulkier base (e.g., Hünig's base) | Buffer with sodium acetate |
| Troubleshooting Over-oxidation | Not typically an issue | Use anhydrous conditions, add molecular sieves |
| Temperature Control | Critical (-78 °C) | Room temperature is usually sufficient |
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name for the target molecule? A: The IUPAC name for the target molecule is this compound.
Q: What are the main safety precautions to take during a Swern oxidation? A: The Swern oxidation produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is a toxic gas. Therefore, this reaction must be performed in a well-ventilated fume hood.[8] Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[8]
Q: Can I use other oxidizing agents besides PCC or a Swern oxidation? A: Yes, other methods like Dess-Martin periodinane (DMP) oxidation are also effective for converting primary alcohols to aldehydes under mild conditions. However, PCC and Swern oxidations are widely used and well-documented for this type of transformation.
Q: How can I purify the final product, this compound? A: The final product can be purified by flash column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.
Experimental Protocols
Synthesis of 3,7-Dimethyloct-7-en-1-ol
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
6-bromo-2-methylhex-1-ene (or corresponding chloride)
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde (dried in a vacuum desiccator over P₂O₅)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the 6-bromo-2-methylhex-1-ene in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of freshly dried, finely powdered paraformaldehyde in anhydrous diethyl ether.
-
Slowly add the Grignard solution to the paraformaldehyde slurry via cannula with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Swern Oxidation of 3,7-Dimethyloct-7-en-1-ol
Materials:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
3,7-Dimethyloct-7-en-1-ol
-
Diisopropylethylamine (Hünig's base) or triethylamine
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.7 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 5 minutes.
-
Add a solution of 3,7-dimethyloct-7-en-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Add diisopropylethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with the addition of water.
-
Pour the mixture into a separatory funnel and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the oxidation step.
Caption: Troubleshooting workflow for low yield.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Stereoselective Synthesis of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 3,7-dimethyloct-7-enal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high stereoselectivity in the synthesis of this compound and its isomers like citronellal?
A1: The main strategies for stereoselective synthesis fall into two categories: biocatalytic and chemical methods.
-
Biocatalytic Methods: These are often preferred for their high enantioselectivity and mild reaction conditions.[1] A common approach involves the use of enzymes, particularly ene reductases from the Old Yellow Enzyme (OYE) family, to catalyze the asymmetric reduction of a precursor like geranial or citral.[2][3] Whole-cell biocatalysts expressing these enzymes are also highly effective.[4]
-
Chemical Methods: Asymmetric synthesis can be achieved using chiral metal catalysts. For instance, the asymmetric reduction of neral using a rhodium complex with chiral ligands is a known industrial process, although it may yield lower enantiomeric excess (ee) compared to enzymatic methods.[1][2] Chiral auxiliaries are another tool used in organic synthesis to control stereochemistry.[5]
Q2: My enantiomeric excess (ee) is low. What are the common causes and how can I improve it?
A2: Low enantiomeric excess can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Sub-optimal Catalyst: The choice of catalyst is critical. If using an enzymatic method, the specific ene reductase may not be optimal for your substrate. Screening different ene reductases or using protein engineering to improve the enzyme's stereoselectivity can be effective.[3][4] For chemical synthesis, the chiral ligand may not be providing sufficient steric hindrance to favor one enantiomer.
-
Substrate Purity: The isomeric purity of the starting material is crucial. For example, in the synthesis of (R)-citronellal from citral, the presence of the (E)-isomer (geranial) and (Z)-isomer (neral) can lead to different stereochemical outcomes.[3] Impurities in the substrate can also inhibit the catalyst.
-
Reaction Conditions: Temperature, pH, solvent, and substrate concentration can all influence stereoselectivity.[6] Optimization of these parameters is essential. For instance, using a co-solvent like heptane has been shown to improve both conversion and ee in enzymatic reactions.[2]
Q3: The reaction conversion is poor, even though the stereoselectivity is acceptable. How can I increase the yield?
A3: Poor conversion can be due to catalyst inhibition, unfavorable reaction equilibrium, or mass transfer limitations.
-
Product Inhibition: The synthesized product, (R)-citronellal, can inhibit the catalyst, such as the copper radical oxidase (CgrAlcOx) used in some enzymatic cascades.[2] Using immobilized enzymes can help mitigate this issue and improve catalyst reusability.[2][7]
-
Cofactor Regeneration: Many enzymatic reductions require a cofactor like NADPH. A robust cofactor regeneration system, for example, using glucose dehydrogenase (GDH), is necessary to drive the reaction to completion.[3]
-
Mass Transfer: In biphasic systems (e.g., aqueous buffer with an organic co-solvent), efficient mixing is required to ensure the substrate can reach the catalyst's active site.
-
Enzyme Concentration: Increasing the catalyst loading can improve the reaction rate and overall conversion, but this must be balanced with cost considerations.
Q4: Are there established methods to separate the stereoisomers of this compound if the synthesis is not perfectly stereoselective?
A4: Yes, chromatographic techniques are commonly employed for the separation of stereoisomers. Supercritical fluid chromatography (SFC) after derivatization of the molecule has been used to separate stereoisomers of similar compounds.[8] Additionally, diastereomeric menthyl esters can be formed by reacting with chiral carboxylic acids, which can then be separated by chromatography or crystallization.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Incorrect Enzyme/Catalyst: The chosen catalyst may have low intrinsic stereoselectivity for the substrate. | 1a. Screen a panel of different ene reductases (OYEs) or other biocatalysts. 1b. For chemical synthesis, screen different chiral ligands for the metal catalyst. |
| 2. Sub-optimal Reaction Conditions: Solvent, pH, or temperature may not be ideal. | 2a. Screen different water-immiscible co-solvents (e.g., heptane) to improve ee.[2] 2b. Optimize pH and temperature for the specific enzyme used. | |
| 3. Substrate Isomer Ratio: The starting material (e.g., citral) may contain a mix of E/Z isomers, which can be reduced to different enantiomers. | 3. Use an isomerically pure substrate if possible. Some enzymes show high selectivity for both isomers, but this should be verified.[3] | |
| Low Conversion/Yield | 1. Catalyst Inhibition: The product may be inhibiting the enzyme. | 1. Use immobilized enzymes to reduce product inhibition and allow for higher substrate loading.[2] |
| 2. Poor Cofactor Regeneration: The recycling of NAD(P)H is inefficient. | 2. Ensure the cofactor regeneration system (e.g., GDH and glucose) is active and not rate-limiting. Increase the concentration of the regeneration enzyme if necessary.[3] | |
| 3. Undesired Side Reactions: Aldehyde moiety of citral or citronellal is reduced to the corresponding alcohol. | 3. Use a host strain (e.g., E. coli) with deleted competing prim-alcohol dehydrogenase genes.[4] | |
| Formation of Byproducts | 1. Over-reduction: The desired aldehyde is further reduced to an alcohol. | 1. Monitor the reaction closely and stop it once the substrate is consumed. 2. Use a milder reducing agent or a more selective catalyst. |
| 2. Isomerization: The double bond migrates to an undesired position. | 2. Adjust the pH and temperature to minimize isomerization. The presence of certain metals can also catalyze this process. |
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the synthesis of (R)-citronellal, a structural isomer of this compound. These results provide a benchmark for what can be achieved in stereoselective synthesis.
Table 1: Performance of Enzymatic Systems for (R)-Citronellal Synthesis
| Catalyst System | Substrate | Co-solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized CgrAlcOx and OYE2 | 10 mM Geraniol | 20% v/v Heptane | 7 | 95 | 96.9 | [1][2][7] |
| Immobilized CgrAlcOx and OYE2 | 20 mM Geraniol | 20% v/v Heptane | 7 | 76 | 96.7 | [2] |
| Immobilized CgrAlcOx and OYE2 | 20 mM Geraniol | 20% v/v Heptane | 18 | 86 | 96.6 | [2] |
| Whole-cell E. coli (OYE2p Y84V) | 106 g/L (E/Z)-Citral | Not specified | 21 | ~100 | 95.4 | [4] |
| Wild-Type OYE2p | (E/Z)-Citral | Not specified | - | - | 89.2 | [3][4] |
| Mutant OYE2p Y84V | (E/Z)-Citral | Not specified | - | - | 98.0 | [3][4] |
Table 2: Comparison of Chemical vs. Enzymatic Synthesis
| Method | Catalyst | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Chemical Synthesis (BASF Process) | Rhodium complex with chiral ligands | Neral | ~87 | [1][2] |
| Enzymatic Cascade | Immobilized CgrAlcOx and OYE2 | Geraniol | up to 96.9 | [2] |
Experimental Protocols
Protocol 1: Bienzymatic Cascade for (R)-Citronellal Synthesis Using Immobilized Enzymes
This protocol is adapted from the work of Tagliabue et al.[1][2]
-
Enzyme Immobilization:
-
Immobilize His-tagged copper radical alcohol oxidase (CgrAlcOx) and ene reductase (OYE2) on a suitable metal-affinity resin according to the resin manufacturer's protocol.
-
Wash the immobilized enzymes to remove any unbound protein.
-
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add the immobilized CgrAlcOx and OYE2.
-
Add necessary cofactors and regeneration system components: NADP+, glucose, and glucose dehydrogenase (GDH).
-
Add catalase to decompose the hydrogen peroxide byproduct from the oxidase reaction.
-
Add the co-solvent (e.g., 20% v/v heptane).
-
-
Reaction Execution:
-
Start the reaction by adding the substrate, geraniol (e.g., 10-20 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with constant agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over sodium sulfate and concentrate it.
-
Analyze the conversion and enantiomeric excess using chiral gas chromatography (chiral GC).
-
Protocol 2: Whole-Cell Biocatalysis for (R)-Citronellal Synthesis
This protocol is based on the work of Zhang et al.[4]
-
Biocatalyst Preparation:
-
Use an engineered E. coli strain co-expressing the desired ene reductase mutant (e.g., OYE2p Y84V) and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Cultivate the cells under appropriate conditions to induce protein expression.
-
Harvest the cells by centrifugation and wash them with buffer. The cells can be used as a whole-cell catalyst, either fresh or lyophilized.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a reaction buffer (e.g., 100 mM PBS, pH 8.0).
-
Add the whole-cell biocatalyst.
-
Add glucose (e.g., 75 mM) and NAD+ (e.g., 0.2 mM).
-
-
Reaction Execution:
-
Add the substrate, (E/Z)-citral, to the desired concentration (e.g., 50 mM or higher).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with vigorous stirring.
-
Control the pH during the reaction, as the oxidation of glucose to gluconic acid will lower the pH.
-
Monitor the reaction by GC analysis of extracted samples.
-
-
Work-up and Analysis:
-
After completion, separate the cells by centrifugation.
-
Extract the product from the supernatant with a suitable solvent.
-
Analyze the yield and enantiomeric excess by chiral GC.
-
Visualizations
Caption: Enzymatic cascade for the synthesis of (R)-citronellal from geraniol.
Caption: Troubleshooting workflow for stereoselective synthesis.
References
- 1. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]
- 2. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magentec.com.cn [magentec.com.cn]
- 4. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menthol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,7-Dimethyloct-6-en-3-one | 2550-11-0 | Benchchem [benchchem.com]
Technical Support Center: Large-Scale Production of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 3,7-Dimethyloct-7-enal.
Frequently Asked Questions (FAQs)
1. What are the primary methods for the synthesis of this compound on a large scale?
While specific large-scale synthesis protocols for this compound are not extensively published, industrial production often relies on the isomerization of its more readily available isomer, citronellal (3,7-Dimethyloct-6-enal). This is typically achieved through acid or metal catalysis. Another approach involves the controlled oxidation of 3,7-dimethyloct-7-en-1-ol.
2. What are the expected physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fresh, lemony-citrus with green, aldehydic facets[1] |
| Boiling Point | ~207 °C (for citronellal)[2] |
| Solubility | Insoluble in water; soluble in ethanol and most organic solvents[3] |
3. What are the major safety concerns associated with the handling of this compound?
Unsaturated aldehydes can be irritating to the skin, eyes, and respiratory system. It is recommended to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
4. How can the purity of this compound be assessed?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any impurities.[4][5] High-performance liquid chromatography (HPLC) can also be employed for analysis.
Troubleshooting Guides
Synthesis
Problem: Low yield of this compound during the isomerization of citronellal.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Screen different acid or metal catalysts to find the optimal one for the isomerization. Ensure the catalyst is not poisoned or deactivated. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures may lead to side reactions, while lower temperatures can result in slow conversion. |
| Presence of Impurities in Starting Material | Use high-purity citronellal as the starting material. Impurities can interfere with the catalyst and lead to unwanted byproducts. |
| Reversible Reaction | Consider using a continuous process where the product is removed as it is formed to shift the equilibrium towards the desired product. |
Problem: Formation of significant amounts of byproducts.
| Possible Cause | Suggested Solution |
| Side Reactions | Adjust reaction conditions (temperature, pressure, catalyst) to minimize side reactions such as polymerization or oxidation. |
| Over-oxidation | If using an oxidation route, carefully control the amount of oxidizing agent and the reaction time to prevent the formation of carboxylic acids. |
| Isomerization to other unwanted isomers | Optimize the catalyst and reaction conditions to favor the formation of the desired 7-enal isomer over other possible isomers. |
Purification
Problem: Difficulty in separating this compound from its isomer, citronellal.
| Possible Cause | Suggested Solution |
| Similar Boiling Points | Employ fractional distillation with a high-efficiency column (multiple theoretical plates) for separation.[6][7] |
| Azeotrope Formation | Investigate the possibility of azeotrope formation and consider azeotropic or extractive distillation if necessary. |
Problem: Product contamination with high-boiling point impurities.
| Possible Cause | Suggested Solution |
| Thermal Degradation during Distillation | Use vacuum distillation to lower the boiling point and minimize thermal degradation of the product. |
| Inefficient Separation | Optimize the distillation parameters, including reflux ratio and take-off rate, to improve separation from high-boiling impurities.[8] |
Stability and Storage
Problem: Degradation of this compound during storage.
| Possible Cause | Suggested Solution |
| Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of a suitable antioxidant may also be beneficial. |
| Polymerization | Store at a low temperature to minimize polymerization reactions. Avoid contact with acidic or basic impurities that can catalyze polymerization. |
| Isomerization | Store in a neutral pH environment to prevent isomerization back to citronellal or other isomers. |
Experimental Protocols
Key Experiment: Isomerization of Citronellal to this compound (Illustrative Protocol)
Materials:
-
High-purity citronellal (>98%)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)
-
Anhydrous toluene (or another suitable inert solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add citronellal and anhydrous toluene.
-
Add the acid catalyst (e.g., 0.1-1 mol%) to the mixture.
-
Heat the mixture to reflux and monitor the reaction progress by GC-MS.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the organic layer with a 5% sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional vacuum distillation to isolate this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the production of this compound.
References
- 1. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]
- 2. EP3505506B1 - Method for producing 3,7-dimethyl-7-octenol and method for producing 3,7-dimethyl-7-octenyl carboxylate compound - Google Patents [patents.google.com]
- 3. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. Purification [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthetic 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3,7-Dimethyloct-7-enal. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Common impurities depend on the synthetic route. If synthesized by isomerization of 3,7-dimethyloct-6-enal (citronellal), the starting material can be a major impurity. If prepared by oxidation of 3,7-dimethyloct-7-en-1-ol, unreacted starting material and over-oxidation products like the corresponding carboxylic acid may be present. Side products from the synthesis of related compounds like citronellal can also be present in commercial starting materials, including isomers like isopulegol and various terpenic hydrocarbons.
Q2: My final product shows a low purity after synthesis. What is the first step I should take?
A2: The first step is to identify the impurities. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying volatile organic compounds like this compound and its potential impurities.[1][2][3] The fragmentation patterns from MS can help in the structural elucidation of the unknown compounds.
Q3: The purified this compound is unstable and degrades over time. How can I improve its stability?
A3: α,β-Unsaturated aldehydes can be sensitive to air, light, and acid or base catalysis, leading to oxidation, polymerization, or isomerization.[4][5] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. The addition of a radical inhibitor, such as a small amount of hydroquinone, can also prevent polymerization.[4]
Q4: Can I use fractional distillation to purify this compound?
A4: Yes, vacuum fractional distillation is a suitable method for purifying aldehydes, especially for separating components with different boiling points.[3] For unsaturated aldehydes, it is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
Troubleshooting Guides
Issue 1: Incomplete Separation of Isomers
Problem: GC-MS analysis of the purified product still shows the presence of isomeric impurities, such as 3,7-dimethyloct-6-enal.
Possible Causes:
-
Insufficient column efficiency in fractional distillation: The distillation column may not have enough theoretical plates to separate isomers with close boiling points.
-
Inappropriate stationary phase in column chromatography: The chosen stationary phase may not have the required selectivity to resolve the isomers.
Solutions:
-
Fractional Distillation:
-
Increase the length or use a more efficient packing material in your fractional distillation column to increase the number of theoretical plates.
-
Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve separation but will increase the distillation time.
-
-
Column Chromatography:
-
Experiment with different stationary phases. While silica gel is common, alumina (basic or neutral) might offer different selectivity.
-
Optimize the solvent system. A less polar solvent system will generally provide better separation for compounds with similar polarities. A gradient elution might be necessary.
-
Issue 2: Presence of Carboxylic Acid Impurity
Problem: The purified aldehyde is contaminated with the corresponding carboxylic acid, as indicated by spectroscopic analysis (e.g., broad OH peak in IR, acidic proton in NMR).
Possible Cause:
-
Oxidation of the aldehyde: Aldehydes are prone to oxidation to carboxylic acids, which can occur during synthesis, work-up, or purification if exposed to air.
Solutions:
-
Aqueous Wash: Perform a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase, while the aldehyde remains in the organic phase.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with a saturated aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be filtered, washed with an organic solvent to remove non-aldehydic impurities, and then the aldehyde can be regenerated by treatment with a mild base (e.g., sodium carbonate solution).
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a packed distillation column (e.g., Vigreux or Raschig rings), a heating mantle with a stirrer, a condenser, and receiving flasks.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask while stirring.
-
Collect the fractions based on the boiling point at the given pressure. The forerun will contain lower-boiling impurities.
-
Collect the main fraction corresponding to the boiling point of this compound.
-
Monitor the purity of the fractions by GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing polar impurities and closely related isomers.
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for aldehydes is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC or GC-MS.
-
A gradient elution, gradually increasing the polarity of the solvent system, can be employed for better separation of complex mixtures.[7]
-
Quantitative Data
The following table summarizes typical purity levels that can be achieved with different purification methods for unsaturated aldehydes, based on literature for the closely related compound citronellal.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield Loss (%) | Reference |
| Vacuum Fractional Distillation | 70-80 | > 95 | 10-20 | [3] |
| Flash Column Chromatography | 70-80 | > 98 | 15-25 | General lab practice |
| Bisulfite Adduct Formation | 60-70 | > 97 | 20-30 | General chemical knowledge |
Visualizations
Caption: Workflow for purification by vacuum fractional distillation.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. α,β-Unsaturated Carbonyl Compounds | The Chemistry of Carbonyl Compounds and Derivatives | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
Technical Support Center: 3,7-Dimethyloct-7-enal
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3,7-Dimethyloct-7-enal.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. As an unsaturated aldehyde, it is susceptible to degradation through oxidation and polymerization.[1][2][3]
Storage Recommendations Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry area, away from heat. Store below 77°F (25°C). | [4][5] |
| Light Exposure | Store in airtight, opaque or amber containers to protect from light. | [1][5] |
| Atmosphere | Store in airtight containers. Consider using antioxidants to extend shelf life. | [1] |
| Container Type | Airtight amber glass containers are ideal. | [1] |
Q2: What is the expected shelf life of this compound?
A2: The average shelf life for fragrance oils, which includes unsaturated aldehydes like this compound, is approximately one year.[3] However, the actual shelf life can be influenced by storage conditions and the purity of the compound. For fine fragrances, the typical shelf life is between three to five years, but this can vary based on the chemical composition.[6] It is recommended to monitor the material for any changes in appearance or odor over time.
Q3: What are the primary degradation pathways for this compound?
A3: As an unsaturated aldehyde, this compound is prone to degradation through several pathways:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, which can alter the odor profile of the substance. Exposure to air and light can accelerate this process.[2]
-
Polymerization: Aldehydes can undergo polymerization over time, especially in the presence of acidic impurities. This can result in the formation of non-volatile trimers.[3]
-
Reactions involving the double bond: The terminal double bond can also be susceptible to various addition and oxidation reactions.
Q4: What are the signs that my this compound has degraded?
A4: Degradation of this compound can be identified by the following signs:
-
Change in Odor: A noticeable change in the scent, such as the development of a rancid or acidic off-note, is a primary indicator of degradation.
-
Change in Color: A visible change in the color of the liquid can also signify chemical changes.
-
Change in Viscosity: Polymerization can lead to an increase in the viscosity of the material.
If any of these changes are observed, it is recommended to re-analyze the material for purity before use.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
-
Question: Why am I seeing variability in my experimental results when using the same batch of this compound?
-
Answer: Inconsistent results can arise from the degradation of your this compound stock. Aldehydes are sensitive to air and light, which can lead to oxidation and the formation of impurities over time.[2] Ensure that your stock has been stored properly in a cool, dark place in a tightly sealed container. It is advisable to re-test the purity of your material if it has been in storage for an extended period.
Issue 2: Unexpected Side Reactions
-
Question: I am observing unexpected side products in my reaction. Could this compound be the cause?
-
Answer: Yes, impurities formed from the degradation of this compound can lead to unexpected side reactions. The primary degradation products are often the corresponding carboxylic acid (from oxidation) and polymers. The carboxylic acid can alter the pH of your reaction mixture, while other degradation products may participate in unintended reactions.
Issue 3: Loss of Potency or Activity
-
Question: The biological activity or potency of my formulation containing this compound seems to have decreased over time. Why might this be happening?
-
Answer: A decrease in potency is likely due to the degradation of the active compound. The aldehyde functional group is often crucial for the biological activity of this type of molecule. Oxidation or polymerization of this group will lead to a loss of the desired effect. To mitigate this, prepare fresh solutions for your experiments whenever possible and store any stock solutions under inert gas.
Caption: Troubleshooting workflow for experimental issues with this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or hexane).
- Perform a serial dilution to obtain a working concentration of approximately 100 µg/mL.
2. GC-MS Parameters (Example):
- Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for terpene analysis.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 10°C/min.
- Hold: Hold at 240°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Calculate the purity by determining the peak area percentage of the main compound relative to the total peak area of all components.
- Attempt to identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products may include the corresponding carboxylic acid or isomers.
Protocol 2: Accelerated Stability Study
This protocol can be used to assess the stability of this compound under stressed conditions.
1. Sample Preparation and Storage:
- Place a known quantity of this compound into several amber glass vials.
- Expose the vials to one or more of the following accelerated storage conditions:
- Elevated Temperature: 40°C.
- High Humidity: 75% Relative Humidity (can be achieved in a stability chamber).
- UV Light Exposure.
- Include a control sample stored under the recommended conditions (cool, dark, and dry).
2. Time Points for Analysis:
- Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
3. Analysis:
- At each time point, analyze the samples using the GC-MS protocol described above to determine the purity and identify any degradation products.
- Monitor for changes in physical appearance (color) and odor.
4. Data Evaluation:
- Plot the percentage of remaining this compound against time for each storage condition.
- This data can be used to estimate the shelf life of the compound under different environmental conditions.
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start -> prepare_samples;
prepare_samples -> storage_conditions;
storage_conditions -> time_points;
time_points -> analysis;
analysis -> evaluate_data;
evaluate_data -> shelf_life;
}
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. dropofodor.com [dropofodor.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks | Terpene Belt Farms [terpenebeltfarms.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Analysis of 3,7-Dimethyloct-7-enal
Welcome to the technical support center for the analysis of 3,7-Dimethyloct-7-enal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common analytical challenges, offering troubleshooting tips and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its common isomers?
A1: this compound (CAS 141-26-4) is an unsaturated aldehyde with the molecular formula C10H18O.[][2][3] It is important to distinguish it from its more common isomer, 3,7-dimethyloct-6-enal, also known as Citronellal. The key difference lies in the position of the carbon-carbon double bond, which significantly affects their chemical properties and spectral data. Always verify the CAS number and structure to ensure you are analyzing the correct compound.
Q2: What are the primary analytical methods for this compound?
A2: The most common and effective method for analyzing volatile aldehydes like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4] High-Performance Liquid Chromatography (HPLC) can also be used, particularly after derivatization. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q3: Why is my this compound sample degrading?
A3: Aldehydes, particularly unsaturated ones, can be unstable.[5] They are prone to oxidation (reacting with air to form carboxylic acids) and polymerization or self-condensation.[6] To minimize degradation, store samples under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and protected from light. Use fresh solutions for analysis whenever possible.
Q4: Should I derivatize this compound before GC analysis?
A4: Derivatization is highly recommended for aldehyde analysis to improve stability, volatility, and chromatographic peak shape.[7][8] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a more stable oxime derivative.[9][10] This can significantly reduce peak tailing and improve sensitivity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound, primarily focusing on GC-MS.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Symptoms:
-
The chromatographic peak is asymmetrical, with a "tail" extending from the back of the peak or a "front" sloping at the beginning.
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | The aldehyde group is polar and can interact with active sites (e.g., silanol groups) in the injector liner or column. Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Consider derivatization to block the reactive aldehyde group. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample. Use a column with a thicker film or wider internal diameter if high concentrations are necessary.[11] |
| Inappropriate Injector Temperature | If the temperature is too low, the sample may not vaporize completely. If too high, it could cause thermal degradation. Solution: Optimize the injector temperature. A typical starting point for a C10 aldehyde is 250°C. |
| Condensation in Transfer Line | If the transfer line to the detector (especially in GC-MS) is cooler than the column oven, peak broadening and tailing can occur. Solution: Ensure the transfer line temperature is 10-20°C higher than the maximum oven temperature. |
Issue 2: Inconsistent Peak Areas or Poor Reproducibility
Symptoms:
-
Repeated injections of the same standard yield significantly different peak areas.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Degradation | The analyte may be degrading in the vial or during injection. Aldehydes can be unstable.[6] Solution: Prepare fresh standards daily. Use deactivated glass vials. Minimize the sample's residence time in the hot injector by using a fast autosampler injection. |
| Injector Issues | Leaks in the injector (e.g., a worn septum) or inconsistent injection volumes can cause variability. Solution: Regularly replace the septum and syringe. Check for leaks using an electronic leak detector. Ensure the syringe is functioning correctly and the injection volume is appropriate for the syringe size.[12][13] |
| Incomplete Derivatization | If using derivatization, the reaction may not be going to completion consistently. Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure the sample matrix is not interfering with the reaction. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis. Optimization may be required for your specific instrument and sample matrix.
1. Sample Preparation (with Derivatization):
- Prepare a stock solution of this compound in a high-purity solvent like hexane or acetonitrile.
- To 100 µL of the sample/standard, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine).
- Add 200 µL of a non-polar solvent (e.g., hexane).
- Vortex the mixture and heat at 60-70°C for 1 hour.
- Allow to cool, and inject the organic (top) layer.
2. GC-MS Parameters:
| Parameter | Suggested Value |
| GC Column | A mid-polar column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on concentration. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min. |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 40-350 m/z. |
3. Predicted Mass Spectrum Data (EI):
The following table lists predicted mass-to-charge ratios (m/z) for common adducts of the parent molecule (C10H18O, MW: 154.25).[2] This can aid in identifying the molecular ion peak and common fragments.
| Adduct Ion | Predicted m/z |
| [M]+ | 154.135 |
| [M+H]+ | 155.143 |
| [M+Na]+ | 177.125 |
| [M+H-H2O]+ | 137.133 |
Visualized Workflows and Pathways
Troubleshooting Workflow for GC Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the GC analysis of this compound.
Caption: A step-by-step guide to troubleshooting GC peak tailing.
Decision Logic for Using Derivatization
This diagram outlines the decision-making process for whether to use a derivatization step in your analytical workflow.
Caption: A decision tree for implementing sample derivatization.
References
- 2. PubChemLite - this compound (C10H18O) [pubchemlite.lcsb.uni.lu]
- 3. MOLBASE [key.molbase.com]
- 4. 4,7-Dimethyloct-6-en-3-one | 2550-11-0 | Benchchem [benchchem.com]
- 5. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of 3,7-Dimethyloct-7-enal and Other Notable Aldehydes for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds, aldehydes stand out for their versatile applications, ranging from the creation of captivating fragrances to their roles as crucial intermediates in pharmaceutical synthesis. This guide provides a detailed, objective comparison of 3,7-Dimethyloct-7-enal with two other widely utilized aldehydes: Citral and Benzaldehyde. This analysis is supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of these aldehydes, which dictate their physical behavior and potential applications, are summarized below. This compound, a terpene aldehyde, shares a similar molecular weight with Citral, another prominent terpene aldehyde, while the aromatic aldehyde Benzaldehyde is smaller and structurally distinct.
| Property | This compound | Citral | Benzaldehyde |
| Molecular Formula | C10H18O | C10H16O[1][2] | C7H6O[3] |
| Molecular Weight | 154.25 g/mol | 152.24 g/mol [4] | 106.12 g/mol [5] |
| CAS Number | 141-26-4 | 5392-40-5[6] | 100-52-7[7] |
| Boiling Point | Not available | 229°C[4] | 179°C[3][5] |
| Density | Not available | ~0.89 g/cm³[2] | 1.044 g/mL[8] |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Insoluble in water; Soluble in ethanol, ether, mineral oil[2] | Sparingly soluble in water; Soluble in ethanol, ether[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | Pale yellow liquid[2] | Colorless to yellowish liquid[7][9] |
| Structure | Aliphatic, unsaturated | Aliphatic, unsaturated (mixture of geranial and neral isomers)[1] | Aromatic |
Olfactory Profile and Sensory Evaluation
The distinct aromas of these aldehydes are pivotal to their use in the fragrance and flavor industries. The odor profile is a complex attribute determined through sensory panel evaluations.
| Aldehyde | Odor Profile | Odor Threshold |
| This compound | While a specific odor profile for this compound is not readily available, its saturated analog, 3,7-dimethyloctanal, possesses a green, citrus, fresh, and aldehydic scent. | Not available |
| Citral | Strong, fresh lemon-like scent.[2][10] | 28 to 120 ppb in water[6][10] |
| Benzaldehyde | Characteristic bitter almond and cherry scent.[9][11] | 350 to 3,500 ppb in water[12] |
Biological Activity and Cytotoxicity
The interaction of these aldehydes with biological systems is a critical consideration, especially in the context of drug development and safety assessment. Unsaturated aldehydes, in particular, are known to exhibit biological activity, which can range from therapeutic effects to cytotoxicity.
| Aldehyde | Biological Activity/Cytotoxicity |
| This compound | Data on the specific cytotoxicity of this compound is limited. As an α,β-unsaturated aldehyde, it is predicted to have the potential for Michael addition reactions with biological nucleophiles, which can lead to cytotoxicity. |
| Citral | Exhibits cytotoxic and antiproliferative effects against various cancer cell lines, including melanoma.[13][14] The mechanism is suggested to involve the generation of oxidative stress and DNA damage.[13][15] Cytotoxicity has been observed in HepG2 cells at concentrations of 5 µg/mL and above.[15] |
| Benzaldehyde | Demonstrates tumor-specific cytotoxicity, with higher toxicity towards tumor cells compared to normal cells.[16] It can induce apoptosis and DNA damage at concentrations of 10, 25, and 50 μg/mL in human lymphocytes.[17][18] The mean CC50 values vary depending on the cell line, for instance, 0.43 mM for myelogenous leukemia cells and 2.1 mM for oral squamous cell carcinoma.[16] |
Experimental Protocols
Sensory Evaluation: Odor Profile and Threshold Determination
Objective: To determine and compare the olfactory characteristics of the aldehydes.
Methodology:
-
Panel Selection: A trained sensory panel of 8-12 individuals with demonstrated olfactory acuity is selected.
-
Sample Preparation: Aldehydes are diluted in a suitable solvent (e.g., diethyl phthalate or ethanol) to various concentrations. For odor threshold determination, a series of dilutions in purified, odorless water is prepared.
-
Odor Profile Analysis: Panelists are presented with smelling strips dipped in a standardized concentration of each aldehyde. They are asked to describe the odor using a predefined lexicon of descriptors. The intensity of each descriptor is rated on a numerical scale.
-
Odor Threshold Determination: The American Society for Testing and Materials (ASTM) E679 method (Triangle Test) is employed. Panelists are presented with three samples, two of which are blanks (odorless water) and one contains the diluted odorant. They are asked to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the odor detection threshold.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the aldehydes and assess their purity.
Methodology:
-
Sample Preparation: A dilute solution of each aldehyde is prepared in a volatile solvent such as hexane or ethyl acetate.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: The retention time of the aldehyde peak is used for identification by comparison with a known standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation. Quantification can be performed using an internal or external standard method.
Visualization of Experimental Workflow and Signaling Pathway
To illustrate the comparative analysis process and the biological context, the following diagrams are provided.
Caption: A streamlined workflow for the comparative analysis of aldehydes.
References
- 1. Characteristics of Citral: A Comprehensive Overview [qinmuchem.com]
- 2. Citral: Structure, Properties, Uses & Occurrence Explained [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. ScenTree - Citral (CAS N° 5392-40-5) [scentree.co]
- 5. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 6. Page loading... [guidechem.com]
- 7. nj.gov [nj.gov]
- 8. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Citral | C10H16O | CID 638011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. Cytotoxicity of citral against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]
- 17. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation of 3,7-Dimethyloct-7-enal as a Semiochemical: A Comparative Guide
A notable gap in current research is the absence of specific studies validating 3,7-Dimethyloct-7-enal as a semiochemical for any insect species. In contrast, its isomers, citronellal and geranial, are well-documented for their effects on insect behavior. This guide provides a comparative overview of these related compounds and outlines the standard experimental protocols that would be necessary to validate this compound as a semiochemical.
Comparative Semiochemical Activity
While data for this compound is unavailable, its isomers, citronellal (3,7-dimethyloct-6-enal) and geranial ((2E)-3,7-dimethylocta-2,6-dienal), have been extensively studied. These compounds are known to elicit a range of behavioral responses in various insect species, from repellency to attraction.
| Compound | Target Insect Species | Observed Behavioral Effect | Reference(s) |
| Citronellal | Mosquitoes (e.g., Aedes aegypti) | Repellent | [1] |
| Flies (e.g., Musca domestica) | Repellent | [2][3] | |
| Gnats | Repellent | [2] | |
| Red Palm Weevil (Rhynchophorus ferrugineus) | Attractant | [4] | |
| Fruit Fly (Dacus zonatus) | Attractant | [5] | |
| Geranial | Mosquitoes | Repellent | [6][7] |
| Mites | Attractant (low concentrations), Repellent (high concentrations) | [8] | |
| Stored Product Pests (e.g., Sitophilus zeamais) | Repellent | [9] | |
| Bed Bugs (Cimex lectularius) | Repellent | [10] |
Experimental Protocols for Semiochemical Validation
To validate a novel compound like this compound as a semiochemical, a series of established experimental protocols would be employed. These typically progress from physiological screening to behavioral assays.
1. Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific chemical.[11][12][13]
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[12][14] The base and tip of the antenna are then placed into contact with electrodes using a conductive gel.[12]
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. The test compound, dissolved in a solvent and applied to filter paper, is introduced into the airstream as a puff of a specific duration and concentration.[14]
-
Data Recording and Analysis: The voltage change across the antenna upon stimulation is recorded as an electroantennogram. The amplitude of the depolarization is measured to quantify the antennal response. Different concentrations of the test compound are used to generate a dose-response curve.[14][15]
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which specific components of a complex volatile mixture elicit an antennal response.[16][17]
-
Sample Injection and Separation: A volatile sample (e.g., a plant headspace extract or a synthetic blend) is injected into a gas chromatograph (GC). The GC separates the individual compounds in the mixture.
-
Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or FID), while the other is directed over an insect antenna preparation, similar to that used in EAG.[17]
-
Simultaneous Detection: The signals from both the GC detector and the antenna are recorded simultaneously. This allows for the precise correlation of an antennal response (an EAG peak) with a specific chemical peak on the chromatogram.[17]
3. Behavioral Assays
Behavioral assays are crucial to determine the ecological significance of an EAG-active compound, i.e., whether it acts as an attractant, repellent, or has another behavioral effect.
-
Olfactometer Assays: An olfactometer is used to assess an insect's preference for different odors in a controlled environment. A common design is a Y-tube olfactometer, where an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the test odor and a control (solvent only). The number of insects choosing each arm of the Y-tube is recorded to determine attraction or repellency.
-
Wind Tunnel Assays: Wind tunnels provide a more realistic setting to observe an insect's flight behavior in response to an odor plume. The test compound is released at one end of the tunnel, creating a plume. The insect is released downwind, and its flight path, landing frequency, and time spent in the plume are recorded.
-
Field Trapping: The ultimate validation of a semiochemical often involves field trials. Traps baited with the candidate compound are placed in the natural habitat of the target insect. The number of insects caught in baited traps is compared to control traps (unbaited or baited with a known attractant/repellent).
Mandatory Visualizations
Caption: Experimental workflow for semiochemical validation.
Caption: Simplified insect olfactory signaling pathway.
References
- 1. Citronellal - Wikipedia [en.wikipedia.org]
- 2. ecoshieldpest.com [ecoshieldpest.com]
- 3. villagewaxmelts.com [villagewaxmelts.com]
- 4. Disruption impact of citronella and menthol insecticides on adults behavior and hemocytes morphology in the red palm weevil Rhynchophorus ferrugineus "Oliver" (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. caringsunshine.com [caringsunshine.com]
- 7. terpenetech.eu [terpenetech.eu]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Behavioral Responses of the Common Bed Bug to Essential Oil Constituents [mdpi.com]
- 11. Mosquito Electroantennography. | Semantic Scholar [semanticscholar.org]
- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. Characterisation of Antennal Sensilla and Electroantennography Responses of the Dung Beetles Bubas bison, Onitis aygulus and Geotrupes spiniger (Coleoptera: Scarabaeoidea) to Dung Volatile Organic Compounds [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3,7-Dimethyloct-7-enal and Its Isomers
An objective comparison of the biological properties of 3,7-dimethyloct-7-enal and its isomers, supported by experimental data, to guide researchers and professionals in drug development.
The landscape of natural compounds and their therapeutic potential is a vast and intricate field of study. Within this domain, monoterpenoid aldehydes have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological properties of this compound and its more extensively studied isomer, citronellal (3,7-dimethyloct-6-enal), including its enantiomeric forms, (+)-citronellal and (-)-citronellal.
It is important to note that while a substantial body of research exists for citronellal and its isomers, scientific literature on the biological activities of this compound is notably scarce. Therefore, this guide will primarily focus on the well-documented effects of citronellal and its enantiomers, drawing comparisons where data for this compound is available. The information presented herein is intended for researchers, scientists, and professionals in drug development to inform future research and potential applications.
Chemical Structures
To provide a clear visual reference, the chemical structures of this compound and its primary isomer, citronellal, are presented below.
Figure 1: Chemical structures of this compound and Citronellal.
Comparative Biological Activities
The known biological activities of citronellal and its isomers are summarized below. Due to the limited data on this compound, direct comparisons are challenging. However, the extensive research on citronellal provides a strong foundation for understanding the potential activities of related aldehydes.
Antibacterial and Antifungal Activity
Citronellal has demonstrated significant potential as an antibacterial and antifungal agent.[1] Studies have shown its effectiveness against a range of bacteria, including Staphylococcus and Escherichia species, as well as various fungi, particularly of the genus Candida.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[1] The enantiomers of citronellal have been reported to exhibit different levels of antimicrobial activity.
| Compound/Isomer | Target Organism | Activity Metric (e.g., MIC, MBC) | Reference |
| (±)-Citronellal | MRSA strains (NCTC, 1678/98, 10442, MR131/98) | Most susceptible among tested bacteria | [1] |
| (+)-Citronellal | Salmonella typhimurium | More effective in inhibition compared to other tested bacteria | [1] |
| (+)-Citronellal | S. aureus, Shigella dysenteriae, L. monocytogenes, Pseudomonas fluorescens, E. coli | Low MIC concentrations indicating powerful bactericidal potential | [1] |
| (-)-Citronellal | Agrobacterium tumefaciens, Erwinia carotovora var. carotovora, Ralstonia solanacearum | Pronounced impact on enzyme inhibition in R. solanacearum and E. carotovora | [1] |
| Citronellal | Candida albicans | Antifungal activity | [1] |
Table 1: Summary of Antibacterial and Antifungal Activities of Citronellal Isomers.
Insecticidal and Acaricidal Activity
Monoterpenoids, including citronellal, are recognized for their insecticidal properties.[2][3] Research has explored their efficacy against various pests, suggesting they could be valuable as natural alternatives to synthetic insecticides.[3] The mode of action is often related to neurotoxicity in insects.
| Compound/Isomer | Target Organism | Activity Metric (e.g., LC50, LD50) | Reference |
| Monoterpenoids (general) | House flies | Toxicity predicted by QSAR models | [2] |
| Monoterpenoids (general) | Sitophilus zeamais, Tribolium castaneum | LC50 and LD50 values determined for various compounds | [4] |
Table 2: Summary of Insecticidal Activity of Monoterpenoids.
Anti-inflammatory and Antioxidant Activity
Citronellal has been shown to possess anti-inflammatory and antioxidant properties.[5] These activities are crucial in combating oxidative stress and inflammation-related diseases. The antioxidant capacity of aldehydes can be evaluated through various assays that measure their ability to scavenge free radicals.[6][7]
| Compound/Isomer | Assay | Activity Metric | Reference |
| Citronellal | General preclinical and pharmacological systems | Demonstrated antioxidant and anti-inflammatory effects | [5] |
| Phenolic aldehydes | DFT study | Antioxidant activity via H-atom transfer or single electron transfer | [8] |
Table 3: Summary of Anti-inflammatory and Antioxidant Activities.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities discussed.
Antibacterial and Antifungal Susceptibility Testing
A standard method for evaluating antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Determination of MBC/MFC: Aliquots from wells showing no growth are plated on agar. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[9]
Figure 2: General workflow for antimicrobial susceptibility testing.
Insecticidal Activity Bioassay
The contact toxicity of a compound against insects is often determined using a topical application method.
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Topical Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each insect.
-
Observation: The treated insects are monitored for mortality over a specified period (e.g., 24 hours).
-
Data Analysis: The LD50 (median lethal dose) is calculated using statistical methods such as Probit analysis.[2]
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
The ability of a compound to inhibit protein denaturation can be used as an in vitro screen for anti-inflammatory activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Induction of Denaturation: Protein denaturation is induced by heating the mixture.
-
Measurement: The turbidity of the solution is measured spectrophotometrically.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control.[10]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: The test compound is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured spectrophotometrically.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated.[11]
Signaling Pathways
While the precise signaling pathways for this compound are unknown, the anti-inflammatory effects of many natural compounds are known to involve the modulation of key inflammatory pathways, such as the NF-κB pathway. A hypothetical pathway is depicted below.
Figure 3: Hypothetical signaling pathway for anti-inflammatory action.
Conclusion
The available scientific evidence strongly supports the diverse biological activities of citronellal and its isomers, including antibacterial, antifungal, insecticidal, anti-inflammatory, and antioxidant effects. These properties make citronellal a compound of significant interest for further research and development in various fields, from pharmaceuticals to agriculture.
In contrast, there is a clear and significant gap in the literature regarding the biological activities of this compound. This lack of data presents an opportunity for future research to explore the potential of this isomer and to conduct direct comparative studies with citronellal. Such studies would provide a more complete understanding of the structure-activity relationships within this group of monoterpenoid aldehydes and could uncover novel therapeutic agents. Researchers are encouraged to utilize the established experimental protocols outlined in this guide to investigate the biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [dr.lib.iastate.edu]
- 3. QSAR evaluation of monoterpenoids' insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3,7-Dimethyloct-7-enal
The two primary analytical techniques suitable for the analysis of volatile and semi-volatile aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each presents distinct advantages and is validated based on a series of internationally recognized parameters.
Comparison of Analytical Method Performance
The following tables summarize typical validation parameters for the analysis of aldehydes using Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The data presented is a composite from various studies on fragrance allergens and formaldehyde and serves as a representative benchmark.
Table 1: Gas Chromatography (GC-FID/MS) Method Validation Parameters for Aldehyde Analysis
| Validation Parameter | Typical Performance | Source Citation(s) |
| Linearity (R²) | > 0.999 | [1] |
| Linearity Range | 0.1 - 1000 µg/mL | [1][2] |
| Limit of Detection (LOD) | 0.005 - 2.7 µg/mL | [1][2][3] |
| Limit of Quantitation (LOQ) | 0.0528 µg/mL | [4] |
| Accuracy (Recovery) | 80 - 110% | [1] |
| Precision (RSD) | < 5% | [1][4] |
Table 2: High-Performance Liquid Chromatography (HPLC-DAD) Method Validation Parameters for Aldehyde Analysis
| Validation Parameter | Typical Performance | Source Citation(s) |
| Linearity (R²) | > 0.995 | [5] |
| Linearity Range | 0.33 - 333 ppm | [6] |
| Limit of Detection (LOD) | 0.1 - 0.2 ppm | [6][7] |
| Limit of Quantitation (LOQ) | 0.1 - 0.4 ppm | [5][7] |
| Accuracy (Recovery) | 92 - 105% | [8][9] |
| Precision (RSD) | < 2% | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are representative of the analysis of aldehydes in relevant matrices.
Gas Chromatography (GC-FID/MS) Protocol for Aldehyde Analysis
This method is suitable for the direct analysis of volatile aldehydes like 3,7-Dimethyloct-7-enal.
1. Sample Preparation:
-
For liquid samples such as essential oils or perfumes, dilute an accurately weighed portion of the sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration within the linear range of the method.[3]
-
For solid or semi-solid matrices like creams, an extraction step such as solid-phase microextraction (SPME) may be employed. A divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber can be exposed to the headspace of the heated sample (e.g., 40°C for 20 minutes) to adsorb volatile analytes.[1][2]
2. GC-MS/FID Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection (e.g., split ratio 10:1) at a temperature of 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2-3 minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-250°C, with a final hold time of 5-10 minutes.
-
Detector: A Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification, with a detector temperature of 250-300°C. The MS can be operated in full scan mode (e.g., m/z 40-400) for identification.
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of the target aldehyde at a minimum of five concentration levels. Inject each standard and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).[1]
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[4]
-
Accuracy: Spike a blank matrix with a known concentration of the aldehyde at three different levels (low, medium, high). Analyze the spiked samples and calculate the percent recovery.[1]
-
Precision: Analyze replicate injections of a standard solution at a mid-range concentration on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (RSD).[1][4]
High-Performance Liquid Chromatography (HPLC-DAD) Protocol for Aldehyde Analysis
This method requires derivatization of the aldehyde to introduce a chromophore for UV detection. 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent.[5][6]
1. Sample Preparation and Derivatization:
-
Extract the sample with a suitable solvent.
-
To an aliquot of the sample extract or standard solution, add a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid).
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.
-
Quench the reaction and dilute the sample to a known volume with the mobile phase.[5][6]
2. HPLC-DAD Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][7]
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase of acetonitrile:water (55:45 v/v).[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[6]
-
Detector: A Diode-Array Detector (DAD) set to the wavelength of maximum absorbance for the DNPH derivative (e.g., 360 nm).[6]
3. Validation Procedure:
-
The validation steps (Linearity, LOD, LOQ, Accuracy, Precision) are performed in a similar manner to the GC method, using the derivatized standards and samples.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for a compound such as this compound.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. scitepress.org [scitepress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. akjournals.com [akjournals.com]
- 6. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.net [ijpbs.net]
- 8. Determination of formaldehyde residue in cosmetics by short-column high performance liquid chromatography with mass spectrometric confirmation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of 3,7-Dimethyloct-7-enal in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,7-Dimethyloct-7-enal's performance in key biological assays for skin sensitization, alongside structurally similar fragrance ingredients, Citronellal and Citral. Due to the limited publicly available in vitro data for this compound, this guide utilizes a read-across approach from its analogues, a common practice in fragrance safety assessments, to infer its likely sensitization potential.
Introduction to Skin Sensitization and the Adverse Outcome Pathway
Skin sensitization, leading to allergic contact dermatitis, is a complex immunological process. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key events (KEs) that lead from the initial molecular interaction to the adverse outcome. Several in vitro assays have been developed and validated under the Organisation for Economic Co-operation and Development (OECD) to assess these key events, reducing the reliance on animal testing.
The AOP for skin sensitization involves the following key events:
-
KE1: Covalent Binding to Proteins (Haptenation): Small molecules (haptens) like fragrance ingredients must first bind to skin proteins to become immunogenic. This is the molecular initiating event.
-
KE2: Keratinocyte Activation: The haptenated proteins trigger a response in keratinocytes, the main cells of the epidermis, leading to the production of pro-inflammatory signaling molecules.
-
KE3: Dendritic Cell Activation: Dendritic cells, the immune sentinels of the skin, recognize the haptenated proteins and become activated.
-
KE4: T-Cell Proliferation and Differentiation: Activated dendritic cells migrate to the lymph nodes and present the antigen to T-cells, leading to the proliferation and differentiation of allergen-specific T-cells.
This guide focuses on three key in vitro assays that correspond to the first three key events of the AOP.
Comparative Analysis of this compound and Alternatives
This section compares the expected performance of this compound with its structural analogues, Citronellal and Citral, in the primary in vitro skin sensitization assays.
Table 1: Comparison of In Vitro Skin Sensitization Data
| Compound | Structure | Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C | KeratinoSens™ Assay - OECD TG 442D | human Cell Line Activation Test (h-CLAT) - OECD TG 442E |
| This compound | Prediction: Reactive (Sensitizer) Expected Mean Peptide Depletion: Moderate to High | Prediction: Positive (Sensitizer) Expected EC1.5: < 1000 µM | Prediction: Positive (Sensitizer) Expected CD86/CD54 Upregulation: Significant | |
| Citronellal | Prediction: Reactive (Sensitizer) No specific public data found. RIFM safety assessments indicate sensitization potential. | Prediction: Positive (Sensitizer) No specific public data found. | Prediction: Positive (Sensitizer) No specific public data found. | |
| Citral | Prediction: Reactive (Sensitizer) Mean Peptide Depletion: Moderate[1] | Prediction: Positive (Sensitizer) No specific public data found. | Prediction: Positive (Sensitizer) Predicted as a sensitizer in multiple independent runs[1]. |
Note: The predictions for this compound are based on a read-across approach from Citral and Citronellal, which are known skin sensitizers. Aldehydes are a well-known structural alert for skin sensitization due to their reactivity with proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the OECD Test Guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the ability of a substance to react with synthetic peptides containing cysteine and lysine, mimicking the haptenation process.
Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test chemical.
Procedure Outline:
-
Preparation of Solutions: Prepare stock solutions of the test chemical, cysteine-containing peptide, and lysine-containing peptide in a suitable solvent (e.g., acetonitrile).
-
Incubation: Mix the test chemical solution with the peptide solutions at a defined molar ratio (typically 1:10 for cysteine and 1:50 for lysine). Incubate for 24 ± 1 hours at 25 ± 1 °C.
-
HPLC Analysis: Analyze the samples by HPLC with a gradient elution and UV detection at 220 nm to determine the remaining peptide concentration.
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean peptide depletion is used to classify the substance's reactivity.
KeratinoSens™ Assay - OECD TG 442D
This in vitro assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in human keratinocytes, which is a key event in the skin sensitization AOP.
Principle: The assay uses a transgenic human keratinocyte cell line (KeratinoSens™) containing a luciferase gene under the control of an ARE. Activation of the ARE pathway by a sensitizer leads to the expression of luciferase, which can be quantified by a luminescence measurement.
Procedure Outline:
-
Cell Culture: Culture KeratinoSens™ cells in 96-well plates.
-
Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.
-
Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using a cytotoxicity assay (e.g., MTT assay).
-
Data Analysis: Determine the concentration at which the luciferase induction is 1.5-fold (EC1.5) and the maximum fold induction (Imax). A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold (e.g., 1000 µM) and the Imax is greater than 1.5, at non-cytotoxic concentrations.
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro assay that measures the activation of dendritic cells, a critical step in the induction of skin sensitization.
Principle: The assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. The expression of cell surface markers CD86 and CD54, which are upregulated upon dendritic cell activation, is measured by flow cytometry.
Procedure Outline:
-
Cell Culture: Culture THP-1 cells.
-
Exposure: Expose the cells to a range of concentrations of the test chemical for 24 hours.
-
Staining: Stain the cells with fluorescently-labeled antibodies against CD86 and CD54.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.
-
Data Analysis: Determine the concentration at which the expression of CD86 is induced by 1.5-fold and CD54 by 2-fold compared to the vehicle control. A chemical is classified as a sensitizer if it induces the expression of these markers above the defined thresholds.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
References
Differentiating Natural from Synthetic 3,7-Dimethyloct-7-enal: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the origin of chemical compounds is a critical aspect of quality control, regulatory compliance, and ensuring the desired therapeutic or aromatic profile. This guide provides a comparative analysis of analytical techniques used to authenticate natural versus synthetic 3,7-Dimethyloct-7-enal, a valuable aldehyde in the flavor and fragrance industry.
The increasing demand for natural ingredients has led to the sophisticated adulteration of products, making robust analytical methods essential. This publication outlines the key experimental protocols for differentiating between natural and synthetic this compound, focusing on chiral analysis and stable isotope ratio analysis. While specific data for this compound is not widely published, data for the structurally similar and well-studied compound, citronellal, will be used as a proxy to illustrate the principles and expected outcomes of these analytical techniques.
Key Analytical Approaches for Authentication
The authentication of this compound relies on detecting subtle differences at the molecular level that are inherent to the source material and production process. Natural compounds, derived from biological pathways in plants, often exhibit specific chirality and isotopic ratios. In contrast, synthetic routes typically yield racemic mixtures and different isotopic signatures.
Chiral Gas Chromatography (Chiral GC)
Chirality is a key indicator of a compound's natural origin. In nature, enzymatic reactions are highly stereospecific, leading to the production of one enantiomer in excess. Synthetic production, unless employing specific and often costly chiral synthesis methods, typically results in a 50:50 mixture of enantiomers, known as a racemic mixture.
Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound. By using a chiral stationary phase in the GC column, the different enantiomers of this compound can be resolved, allowing for the determination of their relative proportions.
Stable Isotope Ratio Analysis (SIRA)
Stable Isotope Ratio Analysis (SIRA), particularly through Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), provides another robust method for authentication. The isotopic composition of a compound, specifically the ratio of heavy to light isotopes (e.g., ¹³C/¹²C), is influenced by the plant's photosynthetic pathway and the geographical origin of the raw materials. Synthetic compounds, typically derived from petroleum-based starting materials, will have a different and more depleted ¹³C signature compared to their natural counterparts.
Experimental Methodologies
Chiral Gas Chromatography-Flame Ionization Detection (Chiral GC-FID)
This method is employed to determine the enantiomeric distribution of this compound.
Sample Preparation: Samples of natural and synthetic this compound are diluted in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase like beta-DEX™ 225) is used.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 180 °C at a rate of 2 °C/min, and held for 5 minutes.
-
Injection Volume: 1 µL (split injection)
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess of one enantiomer is indicative of a natural origin, while a racemic mixture (approximately 50:50 ratio) suggests a synthetic source.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C Analysis
This technique is used to determine the carbon isotope ratio of this compound.
Sample Preparation: Samples are diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC injection.
Instrumentation: A gas chromatograph is coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer. The combustion interface converts the eluting compounds into CO₂ gas.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Optimized to ensure good separation of this compound from other components.
IRMS Analysis: The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂. The results are expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
Data Analysis: The δ¹³C values of the natural and synthetic samples are compared. Natural products will typically have a more enriched δ¹³C value (less negative) compared to synthetic products derived from fossil fuels.
Comparative Data
The following table summarizes the expected quantitative data for the authentication of this compound, using data from the closely related compound citronellal as a representative example.
| Analytical Technique | Parameter | Natural this compound (Expected) | Synthetic this compound (Expected) |
| Chiral GC-FID | Enantiomeric Excess (% ee) of the dominant enantiomer | > 90% | ~ 0% (Racemic) |
| GC-C-IRMS | δ¹³C Value (‰ vs VPDB) | -25 to -35 ‰ | < -35 ‰ |
| Trace Impurity Profiling | Impurity Profile | Presence of characteristic minor natural products | Presence of synthesis by-products and residual catalysts |
Visualizing the Authentication Workflow
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Conclusion
The authentication of natural versus synthetic this compound can be reliably achieved through a combination of chiral gas chromatography and stable isotope ratio analysis. These techniques provide quantitative data that can clearly distinguish between the stereospecific products of biosynthesis and the racemic mixtures typical of synthetic routes, as well as differentiate based on isotopic fingerprints. For professionals in research, drug development, and the flavor and fragrance industry, the application of these methods is indispensable for ensuring product quality, authenticity, and regulatory compliance.
Inter-Laboratory Comparison of 3,7-Dimethyloct-7-enal Analysis: A Methodological Guide
Introduction
This guide provides a framework for an inter-laboratory comparison of the quantitative analysis of 3,7-Dimethyloct-7-enal. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines a standardized protocol and presents a hypothetical data set to illustrate how such a comparison could be structured. The methodologies are based on established analytical techniques for similar volatile organic compounds.[1][2] This guide is intended for researchers, scientists, and quality control professionals seeking to validate and compare analytical methods for this compound across different laboratories.
Experimental Protocols
A standardized experimental protocol is crucial for a meaningful inter-laboratory comparison. The following gas chromatography-mass spectrometry (GC-MS) method is proposed.
1. Sample Preparation
-
Objective: To prepare a standardized stock solution of this compound and a series of calibration standards.
-
Materials:
-
This compound (≥95% purity)
-
Methanol (HPLC grade)
-
Internal Standard (e.g., Tetradecane)
-
-
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tetradecane and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Spiking: Spike each calibration standard and the test samples with the internal standard to a final concentration of 10 µg/mL.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is recommended for quantification. Monitor characteristic ions for this compound and the internal standard. For full scan mode, the mass range can be set from m/z 40 to 400.
-
Data Presentation: Hypothetical Inter-Laboratory Results
The following tables summarize hypothetical quantitative data from three independent laboratories (Lab A, Lab B, and Lab C) that analyzed a standardized sample of this compound with a known concentration of 20 µg/mL.
Table 1: Accuracy and Precision
| Laboratory | Measured Concentration (µg/mL, n=5) | Standard Deviation | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Lab A | 19.8 | 0.5 | 99.0 | 2.5 |
| Lab B | 20.5 | 0.8 | 102.5 | 3.9 |
| Lab C | 19.5 | 0.6 | 97.5 | 3.1 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Laboratory | Limit of Detection (LOD, µg/mL) | Limit of Quantification (LOQ, µg/mL) |
| Lab A | 0.1 | 0.3 |
| Lab B | 0.2 | 0.6 |
| Lab C | 0.15 | 0.5 |
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the inter-laboratory comparison of this compound analysis.
References
Structure-Activity Relationship of 3,7-Dimethyloct-7-enal Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,7-dimethyloct-7-enal derivatives, with a primary focus on their insect repellent and antimicrobial properties. Due to a scarcity of publicly available data on this compound, this guide will focus on its close structural isomer, 3,7-dimethyloct-6-enal (citronellal), and its derivatives as a surrogate. The findings presented here are intended to inform further research and development of novel bioactive compounds.
Comparative Analysis of Insect Repellent Activity
Citronellal, a major component of citronella oil, is a well-known natural insect repellent.[1][2] However, its high volatility limits its duration of action.[2][3] Research has focused on modifying the structure of citronellal to reduce its volatility and enhance its repellent efficacy.
A notable study synthesized hydroxylated cyclic acetals of citronellal by reacting it with glycerol. This modification aimed to decrease volatility and odor. The resulting mixture of isomers demonstrated significantly longer protection times against Aedes albopictus and Anopheles gambiae mosquitoes compared to the parent compound and the commercial repellent DEET at the same concentrations in laboratory settings.[3]
Table 1: Comparative Efficacy of Citronellal Derivatives and Other Repellents Against Aedes albopictus
| Compound | Concentration | Protection Time (>90% Efficacy) | Reference |
| Citronellal | - | < 2 hours | [3] |
| Hydroxylated cyclic acetals of citronellal | 5% | ≤ 3.5 hours | [3] |
| DEET | 20% | > 7 hours | [3][4] |
| Icaridin | 20% | > 7 hours | [3][4] |
The SAR data suggests that increasing the molecular weight and polarity of citronellal through the formation of cyclic acetals can significantly improve its insect repellent duration of action. This is a promising strategy for developing new, long-lasting natural repellents.[3][5]
Comparative Analysis of Antimicrobial Activity
Citronellal and its parent essential oils have demonstrated broad-spectrum antimicrobial activity.[6][7][8] The aldehyde functional group is considered crucial for its biological activity. Studies have shown that citronella oil, with citronellal as a major component, is effective against various bacteria and fungi, including oral pathogens.[6][9][10]
The antimicrobial efficacy of citronella oil and its main constituent, citronellal, has been evaluated against systemic bacteria in aquatic animals. The minimum inhibitory concentration (MIC) values of citronella oil were found to be in the range of 0.244 µg/ml to 0.977 µg/ml against the tested bacterial isolates, demonstrating potent activity.[11]
Table 2: Minimum Inhibitory Concentration (MIC) of Citronella Oil against Aquatic Bacterial Pathogens
| Bacterial Species | MIC Range (µg/ml) | Reference |
| Edwardsiella spp. | 0.244 - 0.977 | [11] |
| Vibrio spp. | 0.244 - 0.488 | [11] |
| Aeromonas spp. | 0.488 | [11] |
| Escherichia coli | 0.488 | [11] |
| Salmonella spp. | 0.488 | [11] |
| Flavobacterium spp. | 0.977 | [11] |
| Pseudomonas spp. | 0.488 | [11] |
| Streptococcus spp. | 0.488 | [11] |
The structure-activity relationship for the antimicrobial activity of terpenoids like citronellal suggests that the presence of the aldehyde group and the overall lipophilicity of the molecule are important for their ability to disrupt microbial cell membranes and inhibit their growth.[12]
Experimental Protocols
Arm-in-Cage Mosquito Repellent Assay
This method is a standard for evaluating the efficacy of topical mosquito repellents.[13][14]
Procedure:
-
Mosquito Rearing: A colony of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is maintained in a controlled environment.
-
Volunteer Selection: Human volunteers are selected based on their attractiveness to mosquitoes and informed consent is obtained.
-
Repellent Application: A precise amount of the test repellent formulation is applied evenly to a defined area on the volunteer's forearm. A control arm is treated with the solvent or base formulation without the active ingredient.
-
Exposure: The treated forearm is exposed to a cage containing a known number of female mosquitoes (typically 200) for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[14][15]
-
Data Collection: The number of mosquito landings and bites on the treated arm is recorded during each exposure period.
-
Efficacy Calculation: The percentage of repellency is calculated using the formula: % Repellency = [ (C - T) / C ] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[15]
-
Complete Protection Time (CPT): The CPT is defined as the time from repellent application until the first confirmed bite.[13][14]
Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: A two-fold serial dilution of the test compound (e.g., this compound derivative) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganism with no test compound) and a negative control (broth with no microorganism) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[16][17]
Visualizations
Caption: Proposed mechanism of antimicrobial action for terpenoid aldehydes.
Caption: SAR logic for improving the duration of insect repellent activity.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 3. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. Citronellal: a natural aldehyde with important properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Chemical composition and antimicrobial activity of Cymbopogon nardus citronella essential oil against systemic bacteria of aquatic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 15. academic.oup.com [academic.oup.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3,7-Dimethyloct-7-enal: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and proper disposal of 3,7-Dimethyloct-7-enal (CAS Number: 141-26-4), a chemical used in research and development. The following procedures are based on general laboratory safety principles and information from Safety Data Sheets (SDS) of structurally similar compounds, due to the absence of a publicly available SDS for this specific chemical. Researchers, scientists, and drug development professionals should always consult their institution's environmental health and safety (EHS) department for specific disposal protocols and adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In case of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Key Disposal Steps:
-
Waste Collection: Collect waste this compound in a clearly labeled, non-reactive, and tightly sealed container. The container should be appropriate for flammable organic liquids.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and prominently display a "Hazardous Waste" label with appropriate hazard pictograms (e.g., flammable, irritant).
-
Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management contractor.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general information for similar organic aldehydes.
| Parameter | General Value/Information | Source/Note |
| Flash Point | Typically between 60-100°C | Based on similar C10 aldehydes. Treat as a flammable liquid. |
| Solubility in Water | Generally low | Assume immiscibility for disposal considerations. |
| Vapor Pressure | Moderate | Indicates an inhalation hazard; handle in a fume hood. |
Experimental Protocols for Chemical Degradation (General Guidance)
For research purposes involving the chemical degradation of aldehydes like this compound, two common laboratory-scale methods are reduction and oxidation. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
1. Reduction using Sodium Borohydride:
This method converts the aldehyde to a less volatile and potentially less hazardous alcohol.
-
Materials: this compound, ethanol (or another suitable alcohol solvent), sodium borohydride (NaBH₄), dilute hydrochloric acid (HCl), separatory funnel, round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve the this compound in an excess of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium borohydride in small portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by slowly adding dilute HCl until the effervescence ceases.
-
Extract the resulting alcohol with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting alcohol should be disposed of as hazardous waste.
-
2. Oxidation to a Carboxylic Acid:
This process can convert the aldehyde to a carboxylic acid, which may be more amenable to neutralization and disposal.
-
Materials: this compound, a suitable oxidizing agent (e.g., potassium permanganate under basic conditions or Jones reagent), acetone (if using Jones reagent), dilute sulfuric acid, sodium bisulfite, separatory funnel.
-
Procedure (using Potassium Permanganate):
-
Dissolve the this compound in a suitable solvent.
-
Add a solution of potassium permanganate in aqueous sodium hydroxide dropwise with stirring.
-
Continue the reaction until the purple color of the permanganate persists.
-
Quench any excess permanganate with sodium bisulfite solution.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the carboxylic acid with an appropriate organic solvent.
-
The resulting carboxylic acid should be disposed of as hazardous waste.
-
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach based on the properties of similar chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
